[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid
Description
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Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKUXSHZWHEBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480778 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56434-29-8 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Triazolo[4,3-b]pyridazine-6-carboxylic Acid and Its Derivatives
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Triazolo[4,3-b]pyridazine-6-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse pharmacological profiles, including anticancer and antimicrobial activities. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Structure and Chemical Identity
Triazolo[4,3-b]pyridazine-6-carboxylic acid is a heterocyclic compound featuring a fused triazole and pyridazine ring system, with a carboxylic acid group at the 6-position. This structural arrangement imparts specific chemical properties and is a key scaffold for the development of various therapeutic agents.
Chemical Structure:
Figure 1: Chemical structure of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Table 1: Chemical Identifiers for Triazolo[4,3-b]pyridazine-6-carboxylic acid
| Identifier | Value |
| CAS Number | 56434-29-8 |
| Molecular Formula | C₆H₄N₄O₂ |
| Molecular Weight | 164.12 g/mol |
| SMILES | O=C(O)c1cc2nnc(n2n1)C |
| IUPAC Name | [1][2][3]triazolo[4,3-b]pyridazine-6-carboxylic acid |
Synthesis Protocols
Experimental Protocol: Synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
This protocol is adapted from the synthesis of vinylogous CA-4 analogues.
Step 1: Synthesis of Pyridazinones (7)
-
A mixture of a substituted acetophenone (6) and glyoxylic acid in acetic acid is refluxed.
-
The reaction mixture is then treated with ammonium hydroxide and subsequently with hydrazine hydrate and refluxed to yield the desired pyridazinone (7).
Step 2: Synthesis of Chloro-intermediates (8)
-
The pyridazinone (7) is treated with phosphorus oxychloride at 100°C for 2 hours to afford the corresponding chloro-intermediate (8).
Step 3: Synthesis of Hydrazides (11)
-
A substituted benzoic acid (9) is reacted with excess methanol using concentrated sulfuric acid as a catalyst to give the corresponding ester (10).
-
The ester (10) is then reacted with 80% hydrazine monohydrate in methanol to yield the hydrazide (11).
Step 4: Final Cyclization
-
The chloro-intermediate (8) and the hydrazide (11) are reacted in n-butyl alcohol under microwave irradiation at 120°C to yield the final 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine product.
Figure 2: General synthetic workflow for 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines.
Biological Activity and Applications
Triazolo[4,3-b]pyridazine-6-carboxylic acid and its derivatives have demonstrated a range of biological activities, with anticancer properties being the most prominent.
Antiproliferative Activity
The parent compound, Triazolo[4,3-b]pyridazine-6-carboxylic acid, has shown significant antiproliferative effects against various cancer cell lines.[1]
Table 2: Antiproliferative Activity of Triazolo[4,3-b]pyridazine-6-carboxylic acid [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 0.81 |
| MCF-7 | Breast Adenocarcinoma | 1.25 |
| HeLa | Cervical Carcinoma | 1.59 |
Derivatives of this core structure have been extensively studied and optimized to enhance their potency and selectivity. For instance, a series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines were designed as antitubulin agents.[2] One of the most potent compounds in this series, 4q , exhibited IC₅₀ values in the nanomolar range.[2]
Table 3: Antiproliferative Activity of a Representative Derivative (4q) [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SGC-7901 | Gastric Adenocarcinoma | 0.014 |
| A549 | Lung Adenocarcinoma | 0.008 |
| HT-1080 | Fibrosarcoma | 0.012 |
Mechanism of Action
The anticancer activity of many Triazolo[4,3-b]pyridazine derivatives is attributed to their ability to inhibit tubulin polymerization.[2] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Figure 3: Simplified signaling pathway for antitubulin Triazolo[4,3-b]pyridazine derivatives.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the concentration versus the percentage of inhibition.
Conclusion
Triazolo[4,3-b]pyridazine-6-carboxylic acid represents a valuable scaffold in medicinal chemistry. While the parent compound itself exhibits notable antiproliferative activity, its derivatives have been shown to possess highly potent and specific mechanisms of action, such as the inhibition of tubulin polymerization. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel anticancer therapeutics. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore their therapeutic potential.
References
Physicochemical Properties of Triazolo[4,3-b]pyridazine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the physicochemical properties of Triazolo[4,3-b]pyridazine-6-carboxylic acid is limited in publicly available literature. This guide provides a summary of computed data for a closely related analogue, 6-Chloro-[1][2]triazolo[4,3-b]pyridazine-3-carboxylic acid, to offer estimated properties. Furthermore, it details established experimental protocols for determining key physicochemical parameters, which are broadly applicable to novel heterocyclic compounds like Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Data on a Structurally Related Analogue
To provide a preliminary assessment, the following table summarizes the computed physicochemical properties of 6-Chloro-[1][2]triazolo[4,3-b]pyridazine-3-carboxylic acid, a structurally similar molecule. These values can serve as a useful estimation for the properties of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
| Property | Value (for 6-Chloro-[1][2]triazolo[4,3-b]pyridazine-3-carboxylic acid) | Data Source |
| Molecular Weight | 198.57 g/mol | PubChem[3] |
| XLogP3 | 0.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
| Topological Polar Surface Area | 80.4 Ų | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies for determining key physicochemical properties of organic compounds. These protocols are applicable for the characterization of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with high-boiling point oil) or a melting point apparatus.[1]
-
Heating: The heating bath is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.[1]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.[2]
-
Replicate Measurements: For accuracy, the determination should be repeated at least twice with fresh samples.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a crucial parameter influencing its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a co-solvent system for poorly soluble compounds) to create a solution of known concentration (e.g., 1 mM).[5] The solution may be acidified with a strong acid (e.g., HCl) to an initial pH of 1.8-2.0.[5]
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[5]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[5] The titration is continued until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[5]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.[6][7] This process should be repeated multiple times to ensure accuracy.[5]
Solubility Determination
Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical property for drug absorption and formulation.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer of a specific pH) in a sealed container.[8][9]
-
Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[9]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid affecting the equilibrium (e.g., by temperature changes).
-
Concentration Analysis: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]
-
Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[11]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.
Caption: Workflow for pKa Determination by Potentiometric Titration.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid | C6H3ClN4O2 | CID 11241061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. web.williams.edu [web.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmatutor.org [pharmatutor.org]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-Depth Technical Guide to the Synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for Triazolo[4,3-b]pyridazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The information compiled herein is based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
Triazolo[4,3-b]pyridazine derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer agents, kinase inhibitors, and other therapeutic agents. The synthesis of specifically substituted derivatives, such as Triazolo[4,3-b]pyridazine-6-carboxylic acid, is crucial for the exploration of their structure-activity relationships and the development of new drug candidates. This guide focuses on a plausible and chemically sound synthetic route to this target molecule.
Proposed Synthesis Pathway
The most direct and viable synthetic route to Triazolo[4,3-b]pyridazine-6-carboxylic acid commences with a commercially available or readily synthesizable pyridazine precursor. The overall strategy involves the sequential construction of the fused triazole ring onto a pyridazine core bearing a carboxylic acid moiety at the 6-position.
The proposed multi-step synthesis is outlined below:
Figure 1: Proposed synthesis pathway for Triazolo[4,3-b]pyridazine-6-carboxylic acid.
This pathway leverages the chemical reactivity of the pyridazine ring and its substituents to systematically build the target molecule. Each step is detailed in the following sections, including experimental protocols derived from analogous transformations.
Experimental Protocols
Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid
The initial step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. This transformation is a key step in establishing the required functional group on the pyridazine ring.
Reaction:
Experimental Protocol (Adapted from analogous procedures):
-
To a stirred solution of 3-chloro-6-methylpyridazine in concentrated sulfuric acid, portion-wise addition of an oxidizing agent such as potassium dichromate or potassium permanganate is carried out at a controlled temperature (typically below 50-60 °C).
-
The reaction mixture is then stirred at a slightly elevated temperature for several hours to ensure complete conversion.
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The aqueous solution is then extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid.
-
The crude product can be further purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-6-methylpyridazine | Commercially Available |
| Reagents | Potassium Dichromate, Sulfuric Acid | [1] |
| Solvent | Sulfuric Acid | [1] |
| Reaction Temperature | < 60 °C | [1] |
| Typical Yield | ~69% | [1] |
Step 2: Synthesis of 6-Hydrazinopyridazine-3-carboxylic acid
This step involves the nucleophilic substitution of the chlorine atom at the 6-position of the pyridazine ring with hydrazine. This reaction introduces the necessary hydrazine moiety for the subsequent triazole ring formation.
Reaction:
Experimental Protocol (General procedure based on similar reactions):
-
6-Chloropyridazine-3-carboxylic acid is dissolved in a suitable solvent, such as ethanol or water.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with a cold solvent (e.g., ethanol or water) and dried to afford 6-hydrazinopyridazine-3-carboxylic acid.
Note: In some cases, protection of the carboxylic acid group as an ester prior to this step may be necessary to avoid side reactions. If an ester is used, a subsequent hydrolysis step would be required.
| Parameter | Value | Reference |
| Starting Material | 6-Chloropyridazine-3-carboxylic acid | Prepared in Step 1 |
| Reagents | Hydrazine Hydrate | [2] |
| Solvent | Ethanol | [2] |
| Reaction Condition | Reflux | [2] |
| Typical Yield | High (based on analogous reactions) |
Step 3: Synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid
The final step is the intramolecular cyclization of the 6-hydrazinopyridazine-3-carboxylic acid to form the fused triazole ring. This is typically achieved by reacting the hydrazine derivative with a one-carbon source, such as formic acid.
Reaction:
Experimental Protocol (General procedure):
-
6-Hydrazinopyridazine-3-carboxylic acid is suspended in an excess of formic acid.
-
The mixture is heated under reflux for several hours.
-
After cooling, the excess formic acid is removed under reduced pressure.
-
The resulting residue is triturated with water or another suitable solvent to induce precipitation of the product.
-
The solid product is collected by filtration, washed with water, and dried to yield Triazolo[4,3-b]pyridazine-6-carboxylic acid.
| Parameter | Value |
| Starting Material | 6-Hydrazinopyridazine-3-carboxylic acid |
| Reagents | Formic Acid |
| Reaction Condition | Reflux |
| Typical Yield | Moderate to High |
Logical Workflow for Synthesis and Characterization
The overall workflow for the synthesis and subsequent characterization of the target compound is depicted below.
Figure 2: General experimental workflow for the synthesis and characterization.
Conclusion
The synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid can be effectively achieved through a three-step process starting from 3-chloro-6-methylpyridazine. The key transformations involve oxidation of the methyl group, nucleophilic substitution of the chloro group with hydrazine, and subsequent cyclization with formic acid to form the fused triazole ring. The provided protocols, based on well-established chemical reactions, offer a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs. Standard analytical techniques are essential for the purification and characterization of the intermediates and the final product to ensure its identity and purity.
References
The Diverse Biological Landscape of Triazolo[4,3-b]pyridazine-6-carboxylic Acid Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of triazolo[4,3-b]pyridazine has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the biological properties of Triazolo[4,3-b]pyridazine-6-carboxylic acid and related derivatives, with a particular focus on their anticancer, antimicrobial, antiviral, and cardiovascular effects. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in drug discovery and development.
Anticancer Activity: A Multi-pronged Approach
Triazolo[4,3-b]pyridazine derivatives have shown significant promise as anticancer agents, primarily through their potent inhibition of key oncogenic kinases and disruption of microtubule dynamics.
Dual c-Met and Pim-1 Kinase Inhibition
A significant body of research has focused on the development of triazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1 kinases, both of which are implicated in tumor proliferation, angiogenesis, and metastasis.[1][2][3][4]
Quantitative Data:
| Compound | Target(s) | IC50 (µM) | Cell Line(s) | Reference |
| 4g | c-Met | 0.163 ± 0.01 | - | [1][3] |
| Pim-1 | 0.283 ± 0.01 | - | [1][3] | |
| A549, MCF-7, HeLa | 1.06 ± 0.16, 1.23 ± 0.18, 2.73 ± 0.33 | A549, MCF-7, HeLa | [5][6] | |
| 4a | c-Met / Pim-1 | - | - | [1][3] |
| 12e | c-Met | 0.090 | - | [5][6] |
| A549, MCF-7, HeLa | 1.06 ± 0.16, 1.23 ± 0.18, 2.73 ± 0.33 | A549, MCF-7, HeLa | [5][6] |
Signaling Pathway:
These dual inhibitors effectively suppress the downstream PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis.
Caption: Inhibition of c-Met and Pim-1 by Triazolo[4,3-b]pyridazine derivatives.
Antitubulin Activity
Certain 3,6-diaryl-[1][2][4]triazolo[4,3-b]pyridazines act as potent antitubulin agents, disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]
Quantitative Data:
| Compound | IC50 (µM) | Cell Line(s) | Reference |
| 4q | 0.014 | SGC-7901 | [5] |
| 0.008 | A549 | [5] | |
| 0.012 | HT-1080 | [5] |
Mechanism of Action:
These derivatives bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle.
Caption: Inhibition of tubulin polymerization by Triazolo[4,3-b]pyridazine derivatives.
Antimicrobial Activity
Several Triazolo[4,3-b]pyridazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Data:
| Compound | Organism | MIC (µg/mL) | Reference |
| 4 | Staphylococcus aureus | - | [8] |
| Escherichia coli | - | [8] | |
| 6 | Staphylococcus aureus | - | [8] |
| Escherichia coli | - | [8] | |
| 2e | Staphylococcus aureus | 32 | [9][10][11] |
| Escherichia coli | 16 | [9][10][11] |
Note: Some studies report activity as "promising" or provide zone of inhibition data, which is not included in this quantitative table.[8][12][13]
Antiviral Activity
The antiviral potential of this scaffold has also been explored, with some derivatives showing activity against Hepatitis A Virus (HAV) and Hepatitis B Virus (HBV).
Antiviral Data:
| Compound | Virus | Activity | Assay | Reference |
| 15 | Hepatitis A Virus (HAV) | Highest effect among tested compounds | Plaque reduction infectivity assay | [14] |
| 3c | Hepatitis B Virus (HBV) | EC50 = 1.4 ± 0.4 µM | HBsAg secretion inhibition | [15][16][17] |
| 1a | Hepatitis B Virus (HBV) | EC50 = 4.1 ± 2.1 µM | HBsAg secretion inhibition | [15][16][17] |
Cardiovascular Activity
Preliminary studies suggest that certain triazolo[4,3-b]pyridazine derivatives may possess cardiovascular effects, including antihypertensive and coronary vasodilating activities. However, quantitative data in this area is currently limited. Some derivatives have been reported to lower blood pressure in rats without affecting heart rate.[18]
Experimental Protocols
A summary of key experimental protocols used to evaluate the biological activities of Triazolo[4,3-b]pyridazine derivatives is provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: General workflow for an MTT-based cell viability assay.
Kinase Inhibition Assay (e.g., c-Met, Pim-1)
These assays determine the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells using flow cytometry.
Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.
Workflow:
Caption: General workflow for an in vitro tubulin polymerization assay.
Conclusion
Derivatives of the Triazolo[4,3-b]pyridazine scaffold represent a versatile and promising class of compounds with a wide array of biological activities. Their potent anticancer effects, mediated through kinase inhibition and antitubulin mechanisms, have been a primary focus of research. However, emerging evidence of their antimicrobial, antiviral, and cardiovascular properties suggests that the therapeutic potential of this scaffold is far from fully explored. This guide provides a foundational resource for researchers to build upon, facilitating the design and development of novel Triazolo[4,3-b]pyridazine-based therapeutics. Further investigation, particularly to obtain more extensive quantitative data on their non-cancer-related activities, is warranted to fully unlock the potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cyberleninka.ru [cyberleninka.ru]
- 14. Anti-HAV activity of some newly synthesized triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine De" by W Yu, C Goddard et al. [digitalcommons.usu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Triazolo[4,3-B]pyridazine-6-carboxylic acid CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triazolo[4,3-b]pyridazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, a proposed synthetic pathway with experimental protocols for key precursors, and insights into its potential biological significance based on the activities of its derivatives.
Core Chemical Identifiers and Properties
| Identifier | Value | Reference |
| CAS Number | 56434-29-8 | |
| Molecular Formula | C₆H₄N₄O₂ | |
| Molecular Weight | 164.12 g/mol | |
| MDL Number | MFCD11858501 | |
| InChIKey | MKKUXSHZWHEBCW-UHFFFAOYSA-N | |
| IUPAC Name | [1][2][3]triazolo[4,3-b]pyridazine-6-carboxylic acid |
Proposed Synthetic Pathway and Experimental Protocols
A direct, detailed experimental protocol for the synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid is not widely published. However, based on established synthetic routes for analogous structures, a plausible multi-step synthesis is proposed, starting from the commercially available 3-chloro-6-methylpyridazine. The key steps involve the oxidation of the methyl group to a carboxylic acid, followed by the introduction of a hydrazine moiety and subsequent cyclization to form the triazole ring.
Below are detailed experimental protocols for the synthesis of the crucial intermediate, 6-chloropyridazine-3-carboxylic acid.
Experimental Protocol: Synthesis of 6-Chloropyridazine-3-carboxylic acid
This protocol describes the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid.[1][2][4]
Materials:
-
3-chloro-6-methylpyridazine
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium dichromate (K₂Cr₂O₇) or Potassium permanganate (KMnO₄)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask equipped with a stirrer and placed in an ice bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid.
-
While maintaining the temperature below 50-65°C, slowly add the oxidizing agent (potassium dichromate or potassium permanganate) in portions with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.[4]
An alternative method involves the hydrolysis of ethyl 6-chloropyridazine-3-carboxylate using a base such as lithium hydroxide in a mixture of THF and water.[5]
Proposed Subsequent Steps for the Synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid:
-
Hydrazinolysis: The synthesized 6-chloropyridazine-3-carboxylic acid would then be reacted with hydrazine hydrate. This nucleophilic substitution reaction would replace the chlorine atom with a hydrazinyl group to form 6-hydrazinopyridazine-3-carboxylic acid.
-
Cyclization: The final step would involve the cyclization of 6-hydrazinopyridazine-3-carboxylic acid to form the triazole ring. This is typically achieved by heating with a one-carbon synthon, such as formic acid or a derivative thereof. This reaction would yield the target molecule, Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Biological Significance and Potential Signaling Pathway Involvement
While the specific biological activity of Triazolo[4,3-b]pyridazine-6-carboxylic acid is not extensively documented, numerous studies have highlighted the pharmacological importance of its derivatives. These derivatives have shown promise in the field of oncology, suggesting that the core triazolopyridazine scaffold is a valuable pharmacophore.
Derivatives of this compound have been investigated as:
-
Antitubulin Agents: Certain 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been shown to inhibit tubulin polymerization, a critical process in cell division.[6] This mechanism is a key target for many established anticancer drugs.
-
c-Met and Pim-1 Kinase Inhibitors: Other derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases.[7] These kinases are involved in cell proliferation, survival, and angiogenesis, and their dysregulation is implicated in various cancers.
Based on the activity of its derivatives as c-Met inhibitors, a logical relationship for a potential therapeutic intervention can be visualized. The following diagram illustrates a simplified signaling pathway involving c-Met and the potential point of inhibition by a Triazolo[4,3-b]pyridazine derivative.
Caption: Simplified c-Met signaling pathway and potential inhibition by a Triazolo[4,3-b]pyridazine derivative.
Experimental Workflow for Synthesis
The proposed synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid can be outlined in the following workflow diagram.
Caption: Proposed synthetic workflow for Triazolo[4,3-b]pyridazine-6-carboxylic acid.
This technical guide serves as a foundational resource for researchers interested in Triazolo[4,3-b]pyridazine-6-carboxylic acid. Further experimental validation is required to confirm the proposed synthetic route and to fully elucidate the biological properties of this compound. The provided information on its derivatives, however, strongly suggests that this chemical scaffold holds significant potential for the development of novel therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 5. 6-Chloropyridazine-3-carboxylic acid CAS#: 5096-73-1 [amp.chemicalbook.com]
- 6. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Triazolo[4,3-b]pyridazine-6-carboxylic Acid Scaffold: A Nexus for Novel Anticancer Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of this heterocyclic system have been shown to target a range of key oncogenic proteins and pathways, offering multiple avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the identified therapeutic targets, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Identified Therapeutic Targets and Quantitative Efficacy
Research has identified several key proteins that are potently inhibited by derivatives of the triazolo[4,3-b]pyridazine core. The primary targets include the receptor tyrosine kinase c-Met, the serine/threonine kinase Pim-1, and the cytoskeletal protein tubulin. The inhibitory activities of lead compounds against these targets are summarized below.
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| Derivative 4g | c-Met | 0.163 ± 0.01 | - | [1][2] |
| Pim-1 | 0.283 ± 0.01 | - | [1][2] | |
| Derivative 4a | c-Met | Not explicitly quantified, but showed inhibitory activity | - | [1][2] |
| Pim-1 | Not explicitly quantified, but showed inhibitory activity | - | [1][2] | |
| Derivative 4q | Tubulin Polymerization | Not explicitly quantified, but effective inhibition demonstrated | - | [3][4] |
| SGC-7901 (Gastric Adenocarcinoma) | 0.014 | SGC-7901 | [3][4] | |
| A549 (Lung Adenocarcinoma) | 0.008 | A549 | [3][4] | |
| HT-1080 (Fibrosarcoma) | 0.012 | HT-1080 | [3][4] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of triazolo[4,3-b]pyridazine derivatives stems from their ability to modulate critical cellular processes implicated in cancer progression, including cell proliferation, survival, and metastasis.
Dual Inhibition of c-Met and Pim-1 Kinases
The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, most notably the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. Pim-1 is a proto-oncogenic serine/threonine protein kinase that also positively regulates cell cycle progression and inhibits apoptosis. The dual inhibition of both c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives presents a synergistic approach to anticancer therapy.
Caption: Dual inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives.
Studies have shown that compound 4g leads to a decreased level of phosphorylated PI3K, AKT, and mTOR, confirming the downstream effects of c-Met inhibition.[1][2] Furthermore, this compound was found to induce cell cycle arrest in the S phase and significantly increase apoptosis in MCF-7 breast cancer cells, with a 29.61-fold increase in apoptosis compared to control.[1][2] This is accompanied by an elevated level of caspase-9, a key initiator of the intrinsic apoptotic pathway.[1][2]
Inhibition of Tubulin Polymerization
Certain 3,6-diaryl-[1][2][5]triazolo[4,3-b]pyridazines have been designed as antitubulin agents.[3] These compounds act as vinylogous analogues of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[3] By binding to the colchicine binding site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action for tubulin-targeting triazolo[4,3-b]pyridazine derivatives.
Immunostaining assays have confirmed that compound 4q significantly disrupts tubulin microtubule dynamics.[3][4] This disruption leads to a dramatic arrest of cell cycle progression at the G2/M phase in A549 lung cancer cells.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols employed in the evaluation of triazolo[4,3-b]pyridazine derivatives.
General Procedure for the Synthesis of 6-(2-arylidenehydrazinyl)-3-aryl-[1][2][5]triazolo[4,3-b]pyridazine Derivatives (e.g., 4a-g)
-
Starting Materials: 6-hydrazinyl-3-arylidene-[1][2][5]triazolo[4,3-b]pyridazine derivatives and appropriate aromatic aldehydes.
-
Reaction Conditions: The starting materials are heated under reflux at 80°C in absolute ethanol.[1]
-
Work-up and Purification: The reaction mixture is cooled, and the resulting solid is filtered, dried, and recrystallized, typically from ethanol, to yield the final product.[1]
Caption: General synthetic workflow for key triazolo[4,3-b]pyridazine derivatives.
In Vitro Kinase Assay for c-Met and Pim-1
-
Assay Principle: Measurement of the kinase activity by quantifying the phosphorylation of a substrate peptide.
-
Procedure:
-
The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated in a reaction buffer.
-
The reaction is stopped, and the amount of phosphorylated substrate is determined, often using a fluorescence-based method.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SGC-7901, A549, HT-1080) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
Tubulin Polymerization Assay
-
Reaction Mixture: A solution containing tubulin, a fluorescence reporter (e.g., DAPI), and a polymerization buffer is prepared.
-
Initiation of Polymerization: Polymerization is initiated by increasing the temperature (e.g., to 37°C).
-
Inhibitor Addition: The test compound or a known inhibitor (e.g., Combretastatin A-4) is added to the reaction mixture.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence and absence of the inhibitor.
Conclusion and Future Directions
The triazolo[4,3-b]pyridazine scaffold represents a versatile and promising platform for the development of targeted anticancer therapies. The demonstrated dual inhibition of c-Met and Pim-1, as well as the potent antitubulin activity of different derivatives, highlights the diverse mechanisms through which this chemical class can exert its effects. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, exploring combination therapies to overcome potential resistance mechanisms, and further elucidating the structure-activity relationships to design next-generation inhibitors with enhanced potency and selectivity. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these promising findings.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to Triazolo[4,3-b]pyridazine-6-carboxylic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of the[1][2][3]triazolo[4,3-b]pyridazine core, with a specific focus on its 6-carboxylic acid derivative. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this important heterocyclic scaffold.
The[1][2][3]triazolo[4,3-b]pyridazine ring system has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as potent inhibitors of various kinases and enzymes, leading to their investigation in therapeutic areas such as oncology and metabolic disorders. While a singular, seminal report on the initial discovery of Triazolo[4,3-b]pyridazine-6-carboxylic acid is not readily apparent in the historical literature, its evolution can be traced through the development of synthetic strategies for the parent pyridazine and the fused triazolopyridazine systems.
A Historical Perspective on the Pyridazine and Triazolopyridazine Core
The journey to understanding Triazolo[4,3-b]pyridazine-6-carboxylic acid begins with the foundational chemistry of its parent heterocycles. The first synthesis of a pyridazine derivative is credited to the seminal work of Emil Fischer.[1] Modern synthetic routes to pyridazines often involve the condensation of 1,4-diketones or 4-ketoacids with hydrazines.[1] The construction of the fused[1][2][3]triazolo[4,3-b]pyridazine scaffold has been extensively explored, with many approaches utilizing 3,6-dichloropyridazine as a key starting material.
A significant challenge in the synthesis of triazolopyridazine carboxylic acids is their propensity for decarboxylation, a factor that likely influenced the trajectory of their historical development. Research on the isomeric[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids highlighted this instability and demonstrated that the first successful synthesis was achieved through the enzymatic hydrolysis of the corresponding alkyl esters, a method that circumvented the harsh conditions leading to decarboxylation.[3] This breakthrough underscores the chemical intricacies of this class of compounds and suggests that the development of viable synthetic routes to the 6-carboxylic acid derivative was also a non-trivial endeavor.
Synthetic Strategies for the[1][2][3]triazolo[4,3-b]pyridazine Scaffold
The synthesis of the[1][2][3]triazolo[4,3-b]pyridazine core and its derivatives generally proceeds through the formation of a 6-substituted-3-hydrazinopyridazine intermediate. A common and versatile starting material for this purpose is 3,6-dichloropyridazine.
A plausible synthetic pathway to Triazolo[4,3-b]pyridazine-6-carboxylic acid can be conceptualized based on established methodologies for the parent pyridazine and triazolopyridazine systems. One potential route involves the palladium-catalyzed carbonylation of a halogenated precursor. For instance, methods for the synthesis of pyridazine-3,6-dicarboxylic acid esters from 3,6-dichloropyridazine have been patented, indicating that a similar approach could be employed to introduce a carboxylic acid or ester functionality at the 6-position of the triazolopyridazine ring system.[2][4]
Another strategy involves the modification of a pre-formed triazolopyridazine ring. For example, a 6-methyl-triazolo[4,3-b]pyridazine could potentially be oxidized to the corresponding carboxylic acid. A patent for the synthesis of 6-methoxypyridazine-3-carboxylic acid describes the oxidation of a methyl group on the pyridazine ring to a carboxylic acid using potassium permanganate.[5]
The following diagram illustrates a generalized synthetic pathway for the[1][2][3]triazolo[4,3-b]pyridazine scaffold, which can be adapted for the synthesis of the 6-carboxylic acid derivative.
Biological Activity and Therapeutic Potential
Derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold have been extensively investigated for their potential as therapeutic agents. A significant body of research has focused on their role as kinase inhibitors in the field of oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of triazolopyridazine derivatives. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Table 1: In Vitro Anticancer Activity of Selected Triazolo[4,3-b]pyridazine Derivatives
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 4q | Tubulin | SGC-7901 | 0.014 | [6][7] |
| A549 | 0.008 | [6][7] | ||
| HT-1080 | 0.012 | [6][7] | ||
| Compound 4f | Not Specified | SB-ALL | ~1.64-5.66 | [8] |
| NALM-6 | ~1.14-3.7 | [8] | ||
| Compound 4j | Not Specified | SB-ALL | ~1.64-5.66 | [8] |
| NALM-6 | ~1.14-3.7 | [8] | ||
| Compound 4q (apoptosis inducer) | Caspase 3/7 | NALM-6 | Potent | [8] |
The following diagram illustrates a simplified signaling pathway that is often targeted by triazolopyridazine-based kinase inhibitors in cancer cells.
Experimental Protocols
This section provides a general experimental protocol for the synthesis of the[1][2][3]triazolo[4,3-b]pyridazine scaffold, which can be adapted for the synthesis of specific derivatives, including the 6-carboxylic acid.
General Procedure for the Synthesis of 6-Aryl-[1][2][3]triazolo[4,3-b]pyridazines:
A common synthetic route involves the reaction of a substituted acetophenone with glyoxylic acid, followed by treatment with hydrazine to form a pyridazinone intermediate. This intermediate is then chlorinated and subsequently cyclized with a hydrazide to yield the final triazolopyridazine product.[6]
Step 1: Synthesis of Pyridazinone Intermediate (7) Substituted acetophenones (6) are reacted with glyoxylic acid in acetic acid, followed by the addition of hydrazine to afford the desired pyridazinones (7).[6]
Step 2: Chlorination of Pyridazinone (8) The pyridazinone intermediates (7) are treated with a chlorinating agent such as phosphorus oxychloride to yield the corresponding key chloro-intermediates (8).[6]
Step 3: Preparation of Hydrazides (11) Substituted benzoic acids (9) are esterified and then reacted with hydrazine monohydrate to produce the required hydrazides (11).[6]
Step 4: Cyclization to form 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines (4a-q, 5a-d) The chloro-intermediates (8) are reacted with the hydrazides (11) to undergo cyclization, yielding the final triazolopyridazine products.[6]
The following workflow diagram outlines the key steps in a typical synthesis of a triazolopyridazine derivative.
Conclusion
The[1][2][3]triazolo[4,3-b]pyridazine scaffold, including its 6-carboxylic acid derivative, represents a privileged structure in medicinal chemistry. While its direct discovery and history are intertwined with the broader development of pyridazine and fused-heterocyclic chemistry, the ongoing research into its derivatives highlights its significant therapeutic potential. The synthetic methodologies, though challenging, are well-documented, providing a solid foundation for the design and synthesis of novel analogs. The potent and varied biological activities of these compounds, particularly in oncology, ensure that the triazolo[4,3-b]pyridazine core will remain an area of active investigation for the foreseeable future.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. WO2001007415A1 - Method of producing pyridazine-3,6-dicarboxylic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 6. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Triazolo[4,3-b]pyridazine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Triazolo[4,3-b]pyridazine-6-carboxylic acid. These predictions are based on the analysis of published data for various derivatives of the triazolo[4,3-b]pyridazine core structure.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | ~ 9.0 - 9.5 | s | The proton on the triazole ring is expected to be significantly deshielded. |
| H-7 | ~ 8.0 - 8.5 | d | Doublet due to coupling with H-8. |
| H-8 | ~ 7.5 - 8.0 | d | Doublet due to coupling with H-7. |
| -COOH | > 12.0 | br s | The carboxylic acid proton is typically a broad singlet at a high chemical shift and is D₂O exchangeable. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~ 165 - 175 | |
| C-3 | ~ 145 - 155 | |
| C-6 | ~ 140 - 150 | |
| C-7 | ~ 120 - 130 | |
| C-8 | ~ 115 - 125 | |
| C-9a | ~ 140 - 150 | Bridgehead carbon. |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=N and C=C (Ring) | 1650 - 1450 | Medium to Strong |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 165.03 | Molecular ion peak (protonated). |
| [M-OH]⁺ | 148.02 | Loss of hydroxyl radical. |
| [M-COOH]⁺ | 120.04 | Loss of the carboxylic acid group. |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for NMR analysis would involve dissolving the sample in a deuterated solvent, such as DMSO-d₆, and acquiring ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
Infrared (IR) Spectroscopy
For IR analysis, the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is a suitable method for determining the accurate mass of the compound. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Biological Context and Signaling Pathways
Derivatives of the triazolo[4,3-b]pyridazine scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, several studies have highlighted their potential as potent inhibitors of key signaling kinases involved in cancer progression, such as c-Met and Pim-1.[1][2] Inhibition of these kinases can disrupt critical cellular processes, including proliferation, survival, and angiogenesis.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is often dysregulated in cancer and is a downstream effector of both c-Met and Pim-1.[2][3] Therefore, inhibitors of these kinases, such as derivatives of Triazolo[4,3-b]pyridazine, can modulate this pathway.
This guide serves as a foundational resource for researchers working with Triazolo[4,3-b]pyridazine-6-carboxylic acid and its derivatives. The provided information on expected spectroscopic data and experimental protocols will aid in the characterization of this compound, while the biological context offers insights into its potential therapeutic applications. Further experimental validation is necessary to confirm the predicted data and fully elucidate the biological activity of this specific molecule.
References
Triazolo[4,3-b]pyridazine-6-carboxylic acid: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of Triazolo[4,3-b]pyridazine-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this parent compound in public literature, this document focuses on established protocols and best practices for characterizing its physicochemical properties. Additionally, it outlines key signaling pathways where derivatives of the triazolopyridazine scaffold have shown activity, providing context for its potential therapeutic applications.
Physicochemical Properties: Solubility and Stability
The aqueous solubility and chemical stability of a drug candidate are critical parameters that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Accurate assessment of these characteristics is paramount during early-stage drug development.
Solubility Profile
The solubility of Triazolo[4,3-b]pyridazine-6-carboxylic acid is expected to be influenced by its crystalline structure, pH of the medium due to the carboxylic acid moiety, and the polarity of the solvent. To date, specific quantitative solubility data for this compound has not been extensively reported. The following tables are presented as templates for recording experimental findings.
Table 1: Aqueous Solubility of Triazolo[4,3-b]pyridazine-6-carboxylic acid
| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| 2.0 | 25 | Shake-Flask | ||
| 7.4 | 25 | Shake-Flask | ||
| 9.0 | 25 | Shake-Flask | ||
| 7.4 | 37 | Shake-Flask |
Table 2: Solubility of Triazolo[4,3-b]pyridazine-6-carboxylic acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Acetonitrile (ACN) | 25 | ||
| Polyethylene Glycol 400 (PEG 400) | 25 |
Stability Profile
The stability of Triazolo[4,3-b]pyridazine-6-carboxylic acid must be evaluated under various stress conditions to identify potential degradation pathways and to determine its shelf-life. Forced degradation studies are essential for developing and validating stability-indicating analytical methods.
Table 3: Summary of Forced Degradation Studies for Triazolo[4,3-b]pyridazine-6-carboxylic acid
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 | 60 | ||
| Oxidation | 3% H₂O₂ | 24, 48, 72 | 25 | ||
| Thermal | Solid State | 24, 48, 72 | 80 | ||
| Photolytic | Solid State (ICH Q1B) | - | 25 | ||
| Photolytic | In Solution (ICH Q1B) | - | 25 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections describe standard protocols for determining the solubility and stability of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Protocol:
-
Preparation: Add an excess amount of solid Triazolo[4,3-b]pyridazine-6-carboxylic acid to a series of vials containing a known volume of the desired solvent or buffer (e.g., pH 2.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Stability Indicating Method (SIM) Development and Forced Degradation Studies
A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.
Forced Degradation Protocol:
-
Sample Preparation: Prepare stock solutions of Triazolo[4,3-b]pyridazine-6-carboxylic acid in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Treat similarly to acid hydrolysis.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method should be capable of resolving the peak of the parent compound from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Signaling Pathways and Experimental Workflows
Derivatives of the triazolopyridazine scaffold have been investigated as inhibitors of various kinases involved in cancer signaling pathways, notably c-Met and Pim-1. Understanding these pathways provides a rationale for the development of Triazolo[4,3-b]pyridazine-6-carboxylic acid derivatives as potential therapeutic agents.
Signaling Pathways
Caption: Simplified c-Met signaling pathway.
Caption: Key downstream targets of the Pim-1 kinase signaling pathway.
Experimental Workflows
Caption: Workflow for thermodynamic solubility determination.
Caption: Workflow for forced degradation and stability analysis.
Methodological & Application
Synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic Acid: An Application Note and Detailed Protocol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the widely available 3,6-dichloropyridazine. The protocol first details the formation of the key intermediate, 6-chloro-3-hydrazinylpyridazine, followed by a cyclization reaction with glyoxylic acid to yield the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this ring system have demonstrated a wide range of pharmacological activities, making them attractive targets for synthetic and medicinal chemists. The inclusion of a carboxylic acid moiety at the 6-position of this scaffold can provide a handle for further derivatization or serve as a key pharmacophoric element for biological target engagement. This protocol outlines a reliable and accessible method for the preparation of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Overall Reaction Scheme
Data Presentation
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 3,6-dichloropyridazine | Hydrazine hydrate | 6-chloro-3-hydrazinylpyridazine | Ethanol | 4 | Reflux | 85-95 | >95 |
| 2 | 6-chloro-3-hydrazinylpyridazine | Glyoxylic acid | Triazolo[4,3-b]pyridazine-6-carboxylic acid | Acetic Acid | 6 | 100 | 60-70 | >98 |
Experimental Protocols
Step 1: Synthesis of 6-chloro-3-hydrazinylpyridazine
Materials:
-
3,6-dichloropyridazine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).
-
Add ethanol to dissolve the starting material (approximately 10 mL of ethanol per gram of 3,6-dichloropyridazine).
-
Slowly add hydrazine hydrate (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-chloro-3-hydrazinylpyridazine as a solid.
Step 2: Synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid
Materials:
-
6-chloro-3-hydrazinylpyridazine
-
Glyoxylic acid monohydrate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, suspend 6-chloro-3-hydrazinylpyridazine (1.0 eq) in glacial acetic acid (approximately 15 mL per gram of the starting material).
-
Add glyoxylic acid monohydrate (1.1 eq) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 6 hours. The reaction is expected to become a clear solution as it progresses, followed by the precipitation of the product.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route for Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Discussion
The provided two-step protocol offers a straightforward and efficient method for the synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid. The initial nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine is a high-yielding reaction. The subsequent cyclization with glyoxylic acid proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the fused triazole ring. Acetic acid serves as both the solvent and a catalyst for this transformation. The final product is expected to precipitate from the reaction mixture upon cooling, simplifying the purification process. Researchers can utilize this protocol to access the title compound for further studies in drug discovery and development.
References
Application Notes and Protocols: Experimental Applications of Triazolo[4,3-b]pyridazine Derivatives in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system, particularly those related to Triazolo[4,3-b]pyridazine-6-carboxylic acid, have garnered significant attention in oncological research. These compounds have been investigated as potent inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and experimental protocols for the use of these derivatives in cancer research, with a focus on their role as kinase inhibitors. The data presented herein is primarily based on studies of various derivatives of the core triazolo[4,3-b]pyridazine structure, which have shown significant anti-cancer activity.
I. Application Notes
Kinase Inhibition in Cancer Therapy
Derivatives of triazolo[4,3-b]pyridazine have been identified as potent inhibitors of several kinases that are key targets in cancer therapy, including c-Met and Pim-1 kinases.[1][2][3][4] The dysregulation of the c-Met signaling pathway is a known driver in various cancers, and its inhibition can impede tumor growth.[5] Similarly, Pim-1 kinase is overexpressed in many hematological and solid tumors, making it an attractive therapeutic target.[6] Certain triazolo[4,3-b]pyridazine derivatives have demonstrated dual inhibitory activity against both c-Met and Pim-1, which could offer a more effective therapeutic strategy.[1][2][3]
Antiproliferative Activity Across Diverse Cancer Cell Lines
The anticancer potential of triazolo[4,3-b]pyridazine derivatives has been evaluated against a broad spectrum of human cancer cell lines. Notably, these compounds have shown significant antiproliferative effects against breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and leukemia (MV4-11) cell lines.[4][5][7] The activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which are summarized in the tables below.
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
The cytotoxic effects of triazolo[4,3-b]pyridazine derivatives are often mediated through the induction of cell cycle arrest and apoptosis. For instance, certain derivatives have been shown to cause cell cycle arrest at the G2/M or S phase.[2][3][8] Furthermore, these compounds can trigger programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[2][3] This is often accompanied by an increase in the levels of key apoptotic markers like caspase-9.[1][2][3]
Inhibition of Key Signaling Pathways
A crucial aspect of the anticancer activity of triazolo[4,3-b]pyridazine derivatives is their ability to modulate critical intracellular signaling pathways. The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival, has been identified as a key target.[1][2][3] Specific derivatives have been observed to decrease the phosphorylation levels of PI3K, AKT, and mTOR, thereby inhibiting this pro-survival pathway.[1][2][3]
II. Quantitative Data
Table 1: In vitro Antiproliferative Activity of Triazolo[4,3-b]pyridazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) | Reference |
| Derivative 4g | 60 cancer cell lines (mean) | - | 55.84 | [1] |
| Derivative 4a | 60 cancer cell lines (mean) | - | 29.08 | [1] |
| Derivative 12e | A549 (lung) | 1.06 ± 0.16 | - | [5] |
| Derivative 12e | MCF-7 (breast) | 1.23 ± 0.18 | - | [5] |
| Derivative 12e | HeLa (cervical) | 2.73 ± 0.33 | - | [5] |
| Derivative 8l | MV4-11 (leukemia) | 1.5 | - | [7] |
| Derivative 4q | SGC-7901 (gastric) | 0.014 | - | [8] |
| Derivative 4q | A549 (lung) | 0.008 | - | [8] |
| Derivative 4q | HT-1080 (fibrosarcoma) | 0.012 | - | [8] |
| Derivative RDg | A549 (lung) | 15.70 | - | [6] |
Table 2: Kinase Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Derivative 4g | c-Met | 0.163 ± 0.01 | [1] |
| Derivative 4g | Pim-1 | 0.283 ± 0.01 | [1] |
| Derivative 12e | c-Met | 0.090 | [5] |
III. Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Triazolo[4,3-b]pyridazine derivatives (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the triazolo[4,3-b]pyridazine derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cancer cells after treatment with the test compounds.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Triazolo[4,3-b]pyridazine derivatives
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the triazolo[4,3-b]pyridazine derivatives at desired concentrations for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the levels of specific proteins and their phosphorylation status to elucidate the effect of the compounds on signaling pathways.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Triazolo[4,3-b]pyridazine derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compounds as described for other assays.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
IV. Visualizations
Caption: Inhibition of c-Met/Pim-1 and PI3K/AKT/mTOR pathways.
Caption: Workflow for evaluating anticancer activity.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid | 56434-29-8 | Benchchem [benchchem.com]
- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 1,2,4-triazolo[4,3- b ]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triazolo[4,3-b]pyridazine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of various protein kinases implicated in cancer pathogenesis. Derivatives of this core structure have been extensively investigated for their ability to target key signaling pathways that drive tumor growth, proliferation, and survival. Notably, these compounds have shown efficacy against proto-oncogene kinases such as Pim-1 and the receptor tyrosine kinase c-Met, often exhibiting dual inhibitory activity.[1][4][5] This document provides detailed application notes and experimental protocols for the use of Triazolo[4,3-b]pyridazine derivatives as kinase inhibitors, intended to guide researchers in their drug discovery and development efforts.
Kinase Targets and Mechanism of Action
Triazolo[4,3-b]pyridazine derivatives primarily function as ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases.[1][4] This mode of action prevents the phosphorylation of downstream substrates, thereby disrupting aberrant signaling cascades. The primary kinase targets identified for this class of compounds include:
-
Pim Kinases (Pim-1, Pim-2, Pim-3): These are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell cycle progression, survival, and apoptosis.[2][6][7]
-
c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase that, upon activation by its ligand HGF, triggers signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[1][4]
-
Bromodomain-containing protein 4 (BRD4): Some derivatives have also been identified as inhibitors of BRD4, a member of the BET family of proteins that act as epigenetic readers.[8]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of selected Triazolo[4,3-b]pyridazine derivatives against their target kinases and various cancer cell lines.
Table 1: Inhibitory Activity against Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4g | c-Met | 0.163 ± 0.01 | [1] |
| Pim-1 | 0.283 ± 0.01 | [1] | |
| 24 | Pim-1 | Ki = 0.320 | [9] |
| 29 | Pim-1 | (Data not quantified) | [10] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RDg | A549 | Lung Cancer | 15.70 | [3] |
| 4q | SGC-7901 | Gastric Adenocarcinoma | 0.014 | [11][12] |
| A549 | Lung Adenocarcinoma | 0.008 | [11][12] | |
| HT-1080 | Fibrosarcoma | 0.012 | [11][12] | |
| 12e | A549 | Lung Cancer | 1.06 ± 0.16 | [13] |
| MCF-7 | Breast Cancer | 1.23 ± 0.18 | [13] | |
| HeLa | Cervical Cancer | 2.73 ± 0.33 | [13] |
Signaling Pathways
The inhibition of c-Met and Pim-1 by Triazolo[4,3-b]pyridazine derivatives disrupts key oncogenic signaling pathways.
Caption: c-Met signaling pathway and point of inhibition.
Caption: Pim-1 signaling pathway and point of inhibition.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the evaluation of Triazolo[4,3-b]pyridazine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., c-Met, Pim-1)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (Triazolo[4,3-b]pyridazine derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.[4][11]
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify apoptosis induced by the test compound.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[1][4]
Conclusion
Derivatives of the Triazolo[4,3-b]pyridazine scaffold represent a promising class of kinase inhibitors with significant anti-cancer potential. Their ability to target key oncogenic drivers like c-Met and Pim-1 provides a strong rationale for their continued development. The protocols and data presented here offer a foundational guide for researchers to explore the therapeutic utility of these compounds further. Careful consideration of experimental design and data interpretation will be crucial in advancing these promising molecules from the laboratory to clinical applications.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Triazolo[4,3-b]pyridazine-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazolo[4,3-b]pyridazine-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the triazolopyridazine scaffold.[1][2][3][4] Accurate and thorough analytical characterization is crucial for confirming the identity, purity, and structure of this molecule. These application notes provide detailed protocols for the primary analytical methods used to characterize Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz): The chemical shifts (δ) are reported in parts per million (ppm). The expected signals for the Triazolo[4,3-b]pyridazine core are based on analogous structures found in the literature.[1][5][6] The carboxylic acid proton is expected to appear as a broad singlet at a high chemical shift.[7]
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| COOH | ~10.0 - 13.0 | broad s | - |
| Ar-H | ~7.5 - 9.0 | m | - |
| Ar-H | ~7.0 - 8.5 | m | - |
Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz): The carbonyl carbon of the carboxylic acid is a key diagnostic signal.[7]
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~160 - 185 |
| Aromatic C | ~110 - 160 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Triazolo[4,3-b]pyridazine-6-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Additional experiments like DEPT can be run to aid in the assignment of carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Spectral Data (KBr):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H (Aromatic) | 3100 - 3000 |
| C=O (Carboxylic Acid) | 1725 - 1700 |
| C=N and C=C (Aromatic) | 1650 - 1450 |
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) in an agate mortar. Grind the mixture to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Chromatographic and Mass Spectrometric Methods
These methods are essential for assessing the purity of the compound and confirming its molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B). For example, A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by the peak area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to confirm the molecular weight of the compound.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 165.04 |
| [M-H]⁻ | 163.03 |
M = Molecular Weight of Triazolo[4,3-b]pyridazine-6-carboxylic acid (C₆H₄N₄O₂) = 164.12 g/mol
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Conditions: Use similar conditions as described for HPLC analysis.
-
MS Conditions:
-
Ionization Mode: ESI positive and/or negative mode.
-
Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-500).
-
Capillary Voltage, Cone Voltage, and other source parameters: Optimize for the compound of interest.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound and identify the molecular ion peak.
Other Analytical Methods
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values.
Theoretical Elemental Composition for C₆H₄N₄O₂:
| Element | Theoretical % |
| C | 43.91 |
| H | 2.46 |
| N | 34.14 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Data Comparison: The experimental percentages should be within ±0.4% of the theoretical values.
Melting Point Determination
The melting point is a useful indicator of the purity of a solid compound. A sharp melting point range suggests high purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample slowly and record the temperature at which the substance starts to melt and the temperature at which it is completely liquid.
Visualizations
Caption: General workflow for the synthesis and analytical characterization.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of novel 1,2,4-triazolo[4,3- b ]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics-ir.org [ics-ir.org]
- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
Application Notes and Protocols for the Purification of Triazolo[4,3-b]pyridazine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Triazolo[4,3-b]pyridazine-6-carboxylic acid, a critical process in the synthesis of various biologically active compounds. The methodologies outlined below are designed to ensure high purity and yield, essential for subsequent research and development applications.
Introduction
Triazolo[4,3-b]pyridazine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its structural role in the development of various therapeutic agents.[1][2][3][4] The purity of this intermediate is paramount for the successful synthesis of target molecules and for obtaining reliable biological data. This guide details three primary purification techniques: Recrystallization, Column Chromatography, and Acid-Base Extraction.
Purification Techniques
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For Triazolo[4,3-b]pyridazine-6-carboxylic acid, which is generally a crystalline solid, this method can be highly effective in removing impurities.[5][6]
Protocol: Recrystallization from Ethanol
-
Dissolution: In a fume hood, suspend the crude Triazolo[4,3-b]pyridazine-6-carboxylic acid in a minimal amount of hot ethanol. The solution should be heated to reflux to ensure complete dissolution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Table 1: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Solubility of Compound (Qualitative) | Notes |
| Ethanol | 78 | Sparingly soluble at RT, highly soluble when hot | Commonly used and effective for many related heterocyclic compounds.[6][7] |
| Methanol | 65 | Similar to ethanol | Lower boiling point may be advantageous for drying. |
| Dimethylformamide (DMF) | 153 | High solubility | May be used for highly impure samples, but its high boiling point can make removal difficult. |
| Ethyl Acetate | 77 | Moderate solubility | Can be used as an alternative to alcohols. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For Triazolo[4,3-b]pyridazine-6-carboxylic acid, normal-phase chromatography using silica gel is a common approach.
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent system and pack it into a glass column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column under gravity or with gentle pressure. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Table 2: Typical Eluent Systems for Column Chromatography
| Stationary Phase | Eluent System | Ratio (v/v) | Typical Application |
| Silica Gel | Ethyl Acetate / Cyclohexane | 20:80 to 40:60 | For less polar impurities.[8] |
| Silica Gel | Dichloromethane / Methanol | 99:1 to 95:5 | For more polar compounds and impurities. |
| Silica Gel | Chloroform / Acetone | 90:10 to 70:30 | An alternative solvent system. |
Acid-Base Extraction
Leveraging the carboxylic acid functionality, acid-base extraction can be an effective method for separating the acidic target compound from neutral or basic impurities.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). The acidic Triazolo[4,3-b]pyridazine-6-carboxylic acid will be deprotonated and move to the aqueous layer as its carboxylate salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the compound precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry it under vacuum.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid. Detection: UV at a suitable wavelength (e.g., 254 nm).[9] |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of purification | Stationary Phase: Silica gel plates. Mobile Phase: Similar to column chromatography eluent. Visualization: UV light. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity check | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI) is commonly used. |
| Melting Point | Indication of purity | A sharp melting point range close to the literature value indicates high purity. |
Visualization of Workflows
Caption: Workflow for the purification of Triazolo[4,3-b]pyridazine-6-carboxylic acid by recrystallization.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0029103B1 - 6- and 8-heteroaryl-1,2,4-triazolo(4,3-b)pyridazines - Google Patents [patents.google.com]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for In Vivo Administration of Triazolo[4,3-b]pyridazine-6-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[4,3-b]pyridazine scaffold is a key pharmacophore in the development of various therapeutic agents, notably kinase inhibitors targeting signaling pathways implicated in oncology and other diseases. Derivatives of this core structure have shown potent inhibitory activity against kinases such as PIM and c-Met. The successful in vivo evaluation of these compounds is crucial for their progression as drug candidates. These application notes provide a comprehensive guide to the formulation and administration of Triazolo[4,3-b]pyridazine-6-carboxylic acid and its analogs for preclinical research, focusing on common in vivo methodologies.
Target Signaling Pathways
Triazolo[4,3-b]pyridazine derivatives frequently target the PIM and c-Met kinase signaling pathways, which are critical in cell proliferation, survival, and metastasis.
Caption: PIM Kinase Signaling Pathway and Inhibition.
Caption: c-Met Signaling Pathway and Inhibition.
Formulation of Poorly Soluble Triazolo[4,3-b]pyridazine Derivatives
Given that many kinase inhibitors, including those with a triazolo[4,3-b]pyridazine core, exhibit poor aqueous solubility, appropriate formulation is critical for achieving adequate and consistent drug exposure in in vivo studies.
Table 1: Common Excipients for Preclinical Oral Formulations
| Excipient Category | Examples | Purpose |
| Aqueous Vehicles | Carboxymethylcellulose (CMC), Methylcellulose (MC), Hydroxypropyl methylcellulose (HPMC) | Suspending agents for uniform dosing. |
| Co-solvents | Polyethylene glycol 300/400 (PEG 300/400), Propylene glycol, Dimethyl sulfoxide (DMSO) | To increase the solubility of hydrophobic compounds. |
| Surfactants | Tween® 80 (Polysorbate 80), Cremophor® EL, Solutol® HS 15 | To enhance wetting and form micelles to solubilize the compound. |
| Lipids | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | For lipid-based formulations to improve absorption. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension
This protocol is suitable for early-stage in vivo studies where a simple and rapid formulation is required.
Materials:
-
Triazolo[4,3-b]pyridazine derivative (powder)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of the triazolo[4,3-b]pyridazine derivative.
-
Triturate the powder in a mortar and pestle to reduce particle size.
-
Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
-
Transfer the suspension to a sterile tube.
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
Protocol 2: Preparation of a Solubilized Formulation for Oral or Intravenous Administration
This protocol is for achieving a clear solution, which is often necessary for intravenous administration and can improve oral bioavailability.
Materials:
-
Triazolo[4,3-b]pyridazine derivative (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Sterile saline (0.9% NaCl) or water for injection
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of the compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 (e.g., 30-40% of the final volume) and vortex until the solution is clear.
-
Add Tween® 80 (e.g., 5-10% of the final volume) and mix thoroughly.
-
Bring the solution to the final volume with sterile saline or water, adding it dropwise while vortexing to prevent precipitation.
-
For intravenous administration, filter the final solution through a 0.22 µm sterile filter.
In Vivo Administration Methods
The choice of administration route depends on the experimental goals, such as determining oral bioavailability or assessing efficacy through systemic exposure.
Caption: General Experimental Workflow for In Vivo Studies.
Protocol 3: Oral Gavage in Mice
Materials:
-
Prepared drug formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Accurately weigh each mouse to calculate the individual dose volume (typically 5-10 mL/kg).
-
Restrain the mouse securely by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Gently insert the gavage needle into the esophagus, allowing the mouse to swallow the tube.
-
Slowly administer the formulation.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress post-administration.
Protocol 4: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared drug formulation (sterile)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse to determine the correct injection volume (typically up to 10 mL/kg).
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
Pharmacokinetic Data of a Representative Pyridazine Derivative
Table 2: Pharmacokinetic Parameters of a Representative Imidazo[1,2-b]pyridazine Derivative
| Species | Administration Route | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | Intravenous / Oral | 16 | 86 |
| Rat | Intravenous / Oral | 7.8 | 114 |
| Dog | Intravenous / Oral | 25 | 50 |
| Cynomolgus Monkey | Intravenous / Oral | 17 | 46 |
Data is for a representative compound from a related chemical series and should be used for illustrative purposes only.[1]
Conclusion
The in vivo administration of Triazolo[4,3-b]pyridazine-6-carboxylic acid and its derivatives requires careful consideration of formulation and administration route to ensure reliable and reproducible results. The protocols and data presented here provide a foundational framework for researchers to design and execute preclinical studies aimed at evaluating the therapeutic potential of this important class of compounds. It is recommended to perform initial formulation screening and pilot pharmacokinetic studies to determine the optimal approach for a specific derivative.
References
Application Notes and Protocols for Triazolo[4,3-b]pyridazine-6-carboxylic Acid Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core, particularly those incorporating a 6-carboxylic acid moiety or related functionalities, have emerged as potent inhibitors of various protein kinases, making them promising candidates for the development of novel therapeutics, especially in oncology. This document provides an overview of the applications of triazolo[4,3-b]pyridazine-6-carboxylic acid and its analogs, with a focus on their role as kinase inhibitors. Detailed protocols for their synthesis and biological evaluation are also presented to facilitate further research and development in this area.
Key Applications in Medicinal Chemistry
Triazolo[4,3-b]pyridazine derivatives have been extensively investigated as inhibitors of several key kinases implicated in cancer progression. Notably, they have shown significant activity against c-Met and Pim-1 kinases, both of which are important targets in oncology.[1][2][3]
-
c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[4] Dysregulation of the c-Met signaling pathway is associated with the development and progression of numerous human cancers.[4] Triazolo[4,3-b]pyridazine derivatives have been designed as potent c-Met inhibitors, demonstrating efficacy in both biochemical and cell-based assays.[4]
-
Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors.[5] It is involved in the regulation of cell cycle progression and apoptosis. Several triazolo[4,3-b]pyridazine-based compounds have been identified as potent Pim-1 inhibitors, showing promise as anticancer agents.[6]
-
Dual c-Met/Pim-1 Inhibition: The development of dual inhibitors targeting multiple oncogenic pathways is a promising strategy to overcome drug resistance. Certain triazolo[4,3-b]pyridazine derivatives have been successfully designed to potently inhibit both c-Met and Pim-1 kinases, offering a multi-targeted approach to cancer therapy.[1][2][3]
Data Presentation: In Vitro Activity of Key Triazolo[4,3-b]pyridazine Derivatives
The following tables summarize the in vitro biological data for representative triazolo[4,3-b]pyridazine derivatives.
Table 1: Kinase Inhibitory Activity of Selected Compounds
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4g | c-Met | 0.163 ± 0.01 | [1][2] |
| Pim-1 | 0.283 ± 0.01 | [1][2] | |
| 12e | c-Met | 0.090 | [4] |
| Foretinib (Control) | c-Met | 0.019 | [4] |
Table 2: Antiproliferative Activity of Selected Compounds against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI% (at 10 µM) | IC50 (µM) | Reference |
| 4g | NCI-60 Mean | Various | 55.84 | - | [1][2] |
| 4a | NCI-60 Mean | Various | 29.08 | - | [1][2] |
| 12e | A549 | Lung | - | 1.06 ± 0.16 | [4] |
| MCF-7 | Breast | - | 1.23 ± 0.18 | [4] | |
| HeLa | Cervical | - | 2.73 ± 0.33 | [4] |
Experimental Protocols
Synthesis of a Representative Triazolo[4,3-b]pyridazine Derivative
This protocol describes the synthesis of a generic triazolo[4,3-b]pyridazine scaffold, which can be adapted for the synthesis of 6-carboxylic acid derivatives.
General Synthetic Scheme:
Caption: General synthesis workflow for the triazolo[4,3-b]pyridazine core.
Protocol for the Synthesis of 3-(4-Methoxyphenyl)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1][2]triazolo[4,3-b]pyridazine (Compound 4f, as an example of a derivative) [7]
-
Step 1: Synthesis of 6-Hydrazinyl-3-(4-methoxyphenyl)-[1][2]triazolo[4,3-b]pyridazine
-
To a solution of 6-chloro-3-(4-methoxyphenyl)-[1][2]triazolo[4,3-b]pyridazine (1 mmol) in ethanol (20 mL), add hydrazine hydrate (5 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazinyl derivative.
-
-
Step 2: Synthesis of Compound 4f
-
To a solution of 6-hydrazinyl-3-(4-methoxyphenyl)-[1][2]triazolo[4,3-b]pyridazine (1 mmol) in absolute ethanol (15 mL), add 4-methylbenzaldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure product.
-
Characterize the final compound by NMR, Mass Spectrometry, and Elemental Analysis.
-
In Vitro Kinase Inhibition Assay (c-Met and Pim-1)
This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against c-Met and Pim-1 kinases using a luminescence-based assay (e.g., ADP-Glo™).
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare solutions of recombinant human c-Met or Pim-1 kinase and a suitable substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for the respective kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays
a) Antiproliferative Assay (NCI-60 Screen Methodology)
This assay determines the growth inhibitory effect of a compound on a panel of 60 human cancer cell lines.
Protocol Overview:
-
Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Addition: After 24 hours, add the test compound at a single concentration (10 µM) or in a 5-log dilution series.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB).
-
Measurement: Measure the optical density at 515 nm to determine cell viability.
-
Data Analysis: Calculate the percentage of growth inhibition (GI%). Compounds showing significant activity are further tested in a five-dose screen to determine GI50, TGI (total growth inhibition), and LC50 (lethal concentration 50) values.
b) Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells (e.g., MCF-7).
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
c) Apoptosis Assay using Annexin V-FITC
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot Analysis of the PI3K/AKT/mTOR Signaling Pathway
This protocol is used to investigate the effect of a test compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, which is downstream of c-Met and Pim-1.
Caption: Western blot experimental workflow.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, total PI3K, p-AKT, total AKT, p-mTOR, and total mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway targeted by dual c-Met and Pim-1 inhibitors.
Caption: Targeted c-Met and Pim-1 signaling pathways.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note and Protocol: Crystallization of Triazolo[4,3-b]pyridazine-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to determining the optimal crystallization conditions for Triazolo[4,3-b]pyridazine-6-carboxylic acid, a critical step for its purification, characterization, and subsequent use in research and development.
Introduction
Triazolo[4,3-b]pyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including as kinase inhibitors for cancer therapy.[1][2][3] The precise three-dimensional structure of these molecules, which can be determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships.[4][5] Obtaining high-quality crystals is a prerequisite for such analysis and for ensuring high purity of the active pharmaceutical ingredient.
This application note details a systematic approach to the crystallization of Triazolo[4,3-b]pyridazine-6-carboxylic acid, covering solvent screening and various crystallization techniques. The protocols provided are based on established methods for small organic molecules and aim to guide the researcher in achieving single crystals suitable for analysis.[6][7]
Materials and Reagents
-
Triazolo[4,3-b]pyridazine-6-carboxylic acid (purity >95%)
-
A selection of analytical grade solvents (see Table 1)
-
Small vials or test tubes (e.g., 1-2 mL)
-
Heating plate with temperature control
-
Microscope for crystal observation
-
Filtration apparatus (e.g., syringe filters)
-
Parafilm or vial caps with septa
Experimental Protocols
Solvent Screening
The initial and most critical step in crystallization is to identify a suitable solvent or solvent system.[6] An ideal single solvent will dissolve the compound when hot but sparingly at room temperature.[6] A mixed-solvent system typically consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which the compound is insoluble.[6]
Protocol:
-
Place approximately 5-10 mg of Triazolo[4,3-b]pyridazine-6-carboxylic acid into several small, clean vials.
-
To each vial, add 0.5 mL of a different solvent from Table 1.
-
Observe the solubility at room temperature with gentle agitation.
-
If the compound does not dissolve, warm the vial gently in a water bath or on a hot plate and observe for dissolution.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in a refrigerator to observe for crystal formation.
-
Record the solubility observations for each solvent at room and elevated temperatures.
Table 1: Solvent Screening for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility at RT (20-25°C) | Solubility at Elevated Temp. | Observations upon Cooling |
| Water | 100.0 | 80.1 | Insoluble | Slightly Soluble | Fine precipitate |
| Ethanol | 78.4 | 24.5 | Sparingly Soluble | Soluble | Small needles |
| Methanol | 64.7 | 32.7 | Sparingly Soluble | Soluble | Fine powder |
| Isopropanol | 82.6 | 19.9 | Slightly Soluble | Soluble | Small prisms |
| Acetone | 56.0 | 20.7 | Soluble | Very Soluble | No crystals |
| Acetonitrile | 81.6 | 37.5 | Soluble | Very Soluble | No crystals |
| Ethyl Acetate | 77.1 | 6.0 | Slightly Soluble | Soluble | Thin plates |
| Dichloromethane | 39.6 | 9.1 | Slightly Soluble | Soluble | Oiling out |
| Toluene | 110.6 | 2.4 | Insoluble | Slightly Soluble | Amorphous solid |
| Heptane | 98.4 | 1.9 | Insoluble | Insoluble | No change |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results must be determined experimentally.
Based on the screening, a solvent like ethanol or isopropanol appears promising for single-solvent crystallization. For a mixed-solvent system, a combination like acetone/water or acetonitrile/water could be explored.
Crystallization Methods
This is a common and effective method when a suitable single solvent has been identified.
Protocol:
-
Dissolve the minimum amount of Triazolo[4,3-b]pyridazine-6-carboxylic acid in a suitable solvent (e.g., ethanol) at an elevated temperature to create a saturated solution.
-
If any insoluble impurities are present, perform a hot filtration.
-
Cover the container and allow it to cool slowly to room temperature in a location free from vibrations.
-
For further crystal growth, the container can be transferred to a refrigerator (4°C).
-
Isolate the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
This method is useful when the compound is soluble at room temperature in the chosen solvent.[7]
Protocol:
-
Prepare a nearly saturated solution of Triazolo[4,3-b]pyridazine-6-carboxylic acid in a suitable solvent (e.g., ethyl acetate) at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[6]
-
Place the vial in a vibration-free environment and monitor for crystal growth over several hours to days.[7]
This technique is ideal for small amounts of material and involves the slow diffusion of a "poor" solvent vapor into a solution of the compound in a "good" solvent.
Protocol:
-
Dissolve the compound in a small amount of a "good" solvent (e.g., acetone) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a "poor" solvent (e.g., water or heptane) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and allow the "poor" solvent to slowly diffuse into the "good" solvent, inducing crystallization.
Troubleshooting
Table 2: Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Concentrate the solution by evaporating some solvent; cool to a lower temperature; try a different solvent system.[6] |
| Oiling Out | Compound's melting point is lower than the solution temperature; cooling is too rapid; high concentration of impurities.[6] | Reheat to dissolve the oil, add more solvent, and cool more slowly; try a solvent with a lower boiling point; purify the compound further.[6] |
| Formation of Fine Powder/Small Needles | Nucleation rate is too high; rapid cooling or evaporation.[6] | Decrease the level of supersaturation by using more solvent or cooling more slowly; try a different solvent.[6] |
| Low Yield | Too much solvent was used; premature filtration. | Concentrate the mother liquor to recover more compound; ensure the solution is adequately cooled before filtration.[6] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the crystallization conditions for Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Caption: Workflow for Crystallization of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Biological Activity of Triazolo[4,3-b]pyridazine-6-carboxylic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities. Derivatives of this heterocycle have shown significant potential as anticancer agents through various mechanisms, including kinase inhibition, disruption of microtubule dynamics, and modulation of epigenetic targets.[1][2][3] Notably, many derivatives have been identified as potent inhibitors of receptor tyrosine kinases like c-Met and serine/threonine kinases such as Pim-1, both of which are implicated in tumor progression, angiogenesis, and metastasis.[1][4] Other biological activities reported for this class of compounds include antitubulin effects and inhibition of bromodomains.[2][3]
These application notes provide a comprehensive overview of key assays and detailed protocols to evaluate the biological activity of Triazolo[4,3-b]pyridazine-6-carboxylic acid and its analogs. The methodologies described herein are essential for characterizing the potency, selectivity, and mechanism of action of these compounds in a drug discovery setting.
Data Presentation: Summary of Biological Activities
The biological activities of representative Triazolo[4,3-b]pyridazine derivatives from published studies are summarized below. These tables provide a clear comparison of their potency against various targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 4g | c-Met | 0.163 ± 0.01 | [1][5] |
| Pim-1 | 0.283 ± 0.01 | [1][5] | |
| Compound 12e | c-Met | 0.090 | [6] |
| Compound 17l | c-Met | 0.026 | [7] |
| VEGFR-2 | 2.6 | [7] | |
| Foretinib (Control) | c-Met | 0.019 | [6] |
Table 2: Antiproliferative Activity of Triazolo[4,3-b]pyridazine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Biological Target/Effect | Reference |
| Compound 4g | MCF-7 | Not specified (Mean GI% = 55.84) | c-Met/Pim-1 Inhibition | [1][5] |
| Compound 4q | SGC-7901 | 0.014 | Antitubulin Agent | [2][8] |
| A549 | 0.008 | Antitubulin Agent | [2][8] | |
| HT-1080 | 0.012 | Antitubulin Agent | [2][8] | |
| Compound 12e | A549 | 1.06 ± 0.16 | c-Met Inhibition | [6] |
| MCF-7 | 1.23 ± 0.18 | c-Met Inhibition | [6] | |
| HeLa | 2.73 ± 0.33 | c-Met Inhibition | [6] | |
| Compound 17l | A549 | 0.98 ± 0.08 | c-Met/VEGFR-2 Inhibition | [7] |
| MCF-7 | 1.05 ± 0.17 | c-Met/VEGFR-2 Inhibition | [7] | |
| HeLa | 1.28 ± 0.25 | c-Met/VEGFR-2 Inhibition | [7] | |
| CA-4 (Control) | SGC-7901, A549, HT-1080 | 0.009–0.012 | Antitubulin Agent | [2][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific Triazolo[4,3-b]pyridazine derivatives and research questions.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Triazolo[4,3-b]pyridazine derivative against a specific protein kinase (e.g., c-Met, Pim-1). This assay measures the amount of ADP produced, which is proportional to kinase activity.[9]
Materials:
-
Recombinant kinase (e.g., c-Met, Pim-1)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (Triazolo[4,3-b]pyridazine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically. b. In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well. c. Add 2.5 µL of the kinase to each well. d. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP to each well. f. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for luminescence. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Use a nonlinear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or antiproliferative effect of Triazolo[4,3-b]pyridazine derivatives on cancer cell lines.[10]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (or a vehicle control, e.g., 0.1% DMSO). c. Incubate the cells for 48-72 hours at 37°C.
-
MTT Addition and Solubilization: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Incubate the plate overnight at 37°C.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Protocol 3: In Vitro Angiogenesis Assay (HUVEC Tube Formation)
Objective: To evaluate the anti-angiogenic potential of Triazolo[4,3-b]pyridazine derivatives by assessing their ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[11][12]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
Test compound
-
96-well cell culture plates (pre-chilled)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: a. Thaw the Matrigel on ice overnight. b. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. c. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding and Treatment: a. Harvest HUVECs and resuspend them in a basal medium containing the test compound at various concentrations. b. Seed the HUVECs onto the solidified Matrigel at a density of 10,000-20,000 cells per well. c. Include a positive control (e.g., a known angiogenesis inhibitor like suramin) and a vehicle control.
-
Incubation and Visualization: a. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. b. Monitor the formation of tube-like structures using an inverted microscope at regular intervals. c. Capture images of the tube networks in each well.
-
Data Analysis: a. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin). b. Compare the results from the compound-treated wells to the vehicle control to determine the inhibitory effect on angiogenesis.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of Triazolo[4,3-b]pyridazine derivatives.
Caption: c-Met signaling pathway and point of inhibition.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Angiogenesis Assays [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Triazolo[4,3-b]pyridazine-6-carboxylic acid synthesis.
Troubleshooting Guides & FAQs
Low yield is a common issue in the synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid, primarily due to the compound's susceptibility to decarboxylation, especially under harsh reaction conditions such as high temperatures or extreme pH. This guide addresses common problems encountered during three main synthetic routes.
Route 1: Enzymatic Hydrolysis of a 6-Alkoxycarbonyl Precursor
This is often the most effective method for obtaining the target carboxylic acid with a good yield, as the mild reaction conditions minimize decarboxylation.
FAQs:
-
Q1: My enzymatic hydrolysis is very slow or incomplete. What could be the reason?
-
A1: Several factors could be at play:
-
Enzyme activity: Ensure your enzyme (e.g., a lipase or esterase) is active. Use a fresh batch or test its activity with a standard substrate.
-
pH: The pH of the reaction medium is critical for enzyme activity. Optimize the pH according to the enzyme's specifications. A pH outside the optimal range can drastically reduce the reaction rate.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Maintain the optimal temperature for your specific enzyme.
-
Substrate solubility: Poor solubility of the 6-alkoxycarbonyl-[1][2][3]triazolo[4,3-b]pyridazine precursor can limit the reaction rate. Consider using a co-solvent that does not inactivate the enzyme.
-
-
-
Q2: I am observing the formation of byproducts. What are they and how can I avoid them?
-
A2: The primary byproduct is likely the decarboxylated compound,[1][2][3]triazolo[4,3-b]pyridazine. Although enzymatic hydrolysis minimizes this, it can still occur to a small extent. To avoid this, ensure the reaction temperature is not excessively high and the pH is maintained within the optimal range for the enzyme.
-
-
Q3: How do I choose the right enzyme for the hydrolysis?
-
A3: The choice of enzyme is crucial. Lipases from Candida species or α-chymotrypsin have been shown to be effective for the hydrolysis of similar heterocyclic esters.[1] It is recommended to screen a panel of commercially available lipases and esterases to find the one with the highest activity and selectivity for your specific substrate.
-
Route 2: Hydrolysis of a 6-Cyano Precursor
This method involves the conversion of a 6-cyano-[1][2][3]triazolo[4,3-b]pyridazine to the carboxylic acid, typically under acidic or basic conditions.
FAQs:
-
Q1: My hydrolysis is incomplete, and I recover a lot of starting material. How can I drive the reaction to completion?
-
A1: To improve the conversion rate:
-
Increase reaction time: Nitrile hydrolysis can be slow. Monitor the reaction by TLC or LC-MS and extend the reaction time accordingly.
-
Increase temperature: Carefully increasing the temperature can accelerate the reaction. However, be cautious as this also increases the risk of decarboxylation.
-
Use a stronger acid or base: Increasing the concentration of the acid or base can enhance the rate of hydrolysis. However, this may also promote side reactions.
-
-
-
Q2: I am isolating the amide intermediate instead of the carboxylic acid. How can I promote full hydrolysis?
-
A2: The formation of the amide is a common intermediate step. To favor the formation of the carboxylic acid:
-
Prolonged reaction time: The hydrolysis of the amide to the carboxylic acid is often slower than the initial hydrolysis of the nitrile.
-
Harsher conditions: Higher temperatures and more concentrated acid or base are typically required for the second hydrolysis step. A stepwise approach where the amide is first isolated and then subjected to more vigorous hydrolysis conditions can sometimes be beneficial.
-
-
-
Q3: The yield of my desired carboxylic acid is very low, and I suspect decarboxylation. How can I minimize this?
-
A3: Decarboxylation is a major challenge with this route. To mitigate it:
-
Lower the reaction temperature: Use the lowest temperature at which the hydrolysis proceeds at a reasonable rate.
-
Careful pH control during workup: When neutralizing the reaction mixture, avoid strongly acidic conditions at elevated temperatures. It is often best to perform the neutralization at low temperatures (e.g., in an ice bath).
-
-
Route 3: Oxidation of a 6-Methyl Precursor
This approach utilizes a 6-methyl-[1][2][3]triazolo[4,3-b]pyridazine as the starting material, which is then oxidized to the carboxylic acid.
FAQs:
-
Q1: The oxidation of the methyl group is not going to completion. How can I improve the conversion?
-
A1: To enhance the oxidation:
-
Choice of oxidant: Potassium permanganate (KMnO4) is a common and effective oxidant for this transformation.
-
Stoichiometry of the oxidant: Ensure you are using a sufficient excess of the oxidizing agent.
-
Reaction temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is key to balance reactivity and side reactions.
-
-
-
Q2: I am observing degradation of my starting material or product. What could be the cause?
-
A2: The triazolopyridazine ring system can be susceptible to oxidative degradation under harsh conditions.
-
Control the temperature: Avoid excessive heating.
-
Gradual addition of the oxidant: Add the oxidizing agent portion-wise to control the reaction exotherm and maintain a moderate concentration of the oxidant.
-
pH control: The pH of the reaction medium can influence the reactivity of the oxidant and the stability of the heterocyclic ring.
-
-
-
Q3: Are there alternative oxidizing agents I can use?
-
A3: While KMnO4 is common, other oxidants like selenium dioxide (SeO2) followed by further oxidation, or catalytic methods involving transition metals could be explored. However, these may require significant optimization.
-
Data Presentation
Table 1: Comparison of Synthetic Routes to Triazolo[4,3-b]pyridazine-6-carboxylic acid
| Feature | Route 1: Enzymatic Hydrolysis | Route 2: Hydrolysis of Cyano Precursor | Route 3: Oxidation of Methyl Precursor |
| Precursor | 6-Alkoxycarbonyl derivative | 6-Cyano derivative | 6-Methyl derivative |
| Key Reagents | Lipase/Esterase, Buffer | Strong Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH) | Strong Oxidant (e.g., KMnO₄) |
| Typical Temp. | 25-50 °C | 80-110 °C | 80-100 °C |
| Primary Advantage | High yield due to minimal decarboxylation | Readily available starting materials | Common transformation |
| Primary Disadvantage | Enzyme cost and screening required | High risk of decarboxylation | Risk of ring degradation, over-oxidation |
| Common Side Products | Decarboxylated compound | Amide intermediate, decarboxylated compound | Over-oxidation products, ring-opened byproducts |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis of Ethyl[1][2][3]triazolo[4,3-b]pyridazine-6-carboxylate
-
Preparation: In a round-bottom flask, dissolve ethyl[1][2][3]triazolo[4,3-b]pyridazine-6-carboxylate in a suitable buffer solution (e.g., phosphate buffer, pH 7-8). The concentration of the substrate should be optimized based on its solubility. A co-solvent like DMSO or acetone (typically 5-10% v/v) may be used to aid solubility.
-
Enzyme Addition: Add the selected lipase or esterase (e.g., from Candida antarctica, lipase B) to the solution. The enzyme loading should be optimized (typically 1-10% w/w of the substrate).
-
Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, denature the enzyme by heating or filtration. Acidify the aqueous solution carefully with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 at low temperature to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Protocol 2: General Procedure for Acidic Hydrolysis of 6-Cyano-[1][2][3]triazolo[4,3-b]pyridazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-cyano-[1][2][3]triazolo[4,3-b]pyridazine in a solution of concentrated hydrochloric acid or sulfuric acid in water (e.g., 6M HCl).
-
Heating: Heat the mixture to reflux (or a lower optimized temperature) and stir vigorously.
-
Monitoring: Follow the reaction progress by TLC or LC-MS, monitoring the disappearance of the starting material and the formation of the product.
-
Workup: After completion, cool the reaction mixture in an ice bath. Carefully neutralize the solution with a base (e.g., solid NaOH or a concentrated NaOH solution) to a pH of 3-4 to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: General Procedure for Oxidation of 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine
-
Reaction Setup: Suspend 6-methyl-[1][2][3]triazolo[4,3-b]pyridazine in an aqueous solution, potentially with a co-solvent like pyridine or t-butanol to aid solubility.
-
Oxidant Addition: Heat the mixture to the desired temperature (e.g., 80-90 °C). Add a solution of potassium permanganate in water portion-wise over a period of time, maintaining the reaction temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the purple color of the permanganate can also indicate the progress of the reaction.
-
Workup: Once the starting material is consumed, cool the reaction mixture and quench the excess oxidant with a reducing agent (e.g., sodium bisulfite solution). Filter the mixture to remove the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid. Collect the product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic pathways to Triazolo[4,3-b]pyridazine-6-carboxylic acid.
References
Technical Support Center: Synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid
Welcome to the technical support center for the synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the Triazolo[4,3-b]pyridazine core structure?
A1: The most prevalent synthetic strategy involves the cyclization of a 6-hydrazinylpyridazine intermediate. This typically starts with a 3,6-dichloropyridazine which is then selectively reacted with hydrazine to form 3-chloro-6-hydrazinylpyridazine. The triazole ring is subsequently formed by reacting this intermediate with a suitable one-carbon synthon.
Q2: I am experiencing low yields in the hydrazinolysis of 6-chloropyridazine derivatives. What are the possible causes?
A2: Low yields during the introduction of the hydrazine moiety can be attributed to several factors. These include the purity of the starting 6-chloropyridazine, the quality of the hydrazine hydrate used, and the reaction temperature. Over-reaction or side reactions can also occur, leading to the formation of undesired bis-hydrazinyl products or other impurities. Careful control of reaction conditions and stoichiometry is crucial.
Q3: My final product, Triazolo[4,3-b]pyridazine-6-carboxylic acid, seems to be unstable and I observe gas evolution during workup. What is happening?
A3: A significant challenge in the synthesis of heteroaromatic carboxylic acids, including derivatives of[1][2][3]triazolo[4,3-b]pyridazine, is their propensity for decarboxylation, especially under harsh thermal or pH conditions.[4] The evolution of gas (carbon dioxide) is a strong indicator of this degradation pathway. It is advisable to use mild reaction and workup conditions whenever possible.
Q4: Are there alternative methods to introduce the carboxylic acid group if direct synthesis is problematic?
A4: Yes, a common alternative is the synthesis of a more stable precursor, such as an ester or a nitrile, followed by a final hydrolysis step to yield the carboxylic acid. For instance, you can synthesize the corresponding methyl or ethyl ester and then hydrolyze it. However, chemical hydrolysis with strong acids or bases might still induce decarboxylation.[4] Enzymatic hydrolysis has been reported as a successful and milder alternative for similar compounds.[4]
Q5: What are the recommended purification techniques for Triazolo[4,3-b]pyridazine derivatives?
A5: Purification is typically achieved through recrystallization or column chromatography.[2][3] The choice of solvent for recrystallization is critical and often involves polar solvents like ethanol or solvent mixtures. For column chromatography, common stationary phases like silica gel are used with solvent systems such as ethyl acetate/cyclohexane or dichloromethane/methanol, depending on the polarity of the compound.[2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Problem 1: Low Yield or Incomplete Reaction in the Formation of 6-Hydrazinylpyridazine Intermediate
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows significant unreacted 6-chloropyridazine starting material. | Insufficient reaction time or temperature. | Increase the reaction time or gradually elevate the temperature while monitoring the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures. |
| Formation of multiple unidentified spots on TLC. | Side reactions, such as the formation of bis-hydrazinyl derivatives or degradation products. | Use a controlled stoichiometry of hydrazine hydrate (e.g., 1.1-1.5 equivalents). Consider adding the hydrazine solution dropwise at a lower temperature to control the reaction exotherm. |
| The isolated product is an insoluble solid that is difficult to characterize. | The product may have precipitated out of solution along with inorganic salts. | Ensure proper workup to remove inorganic byproducts. This may involve washing with water or a suitable aqueous solution. |
Problem 2: Difficulty in the Cyclization Step to Form the Triazolo Ring
| Symptom | Possible Cause | Suggested Solution |
| The reaction with glyoxylic acid (or its equivalent) to form the carboxylic acid directly results in a complex mixture or low yield. | The reaction conditions may be too harsh, leading to side reactions or decomposition of the starting material or product. | Optimize reaction conditions by exploring different solvents and temperatures. Consider using milder cyclizing agents. |
| The cyclization reaction does not proceed to completion. | The cyclizing agent is not reactive enough under the chosen conditions. | If using a reagent like triethyl orthoformate followed by oxidation, ensure the reagents are pure and the reaction is carried out under anhydrous conditions if necessary. |
Problem 3: Decarboxylation of the Final Product
| Symptom | Possible Cause | Suggested Solution | | Gas evolution is observed during the final workup or purification steps. The final product shows a loss of the carboxylic acid group in analytical data (e.g., NMR, MS). | The product is thermally labile or sensitive to acidic/basic conditions, leading to decarboxylation.[4] | Avoid high temperatures during reaction workup and purification. Use mild acidic or basic conditions for pH adjustments. Consider purification methods that do not require heating, such as precipitation or chromatography at room temperature. | | Hydrolysis of an ester precursor to the carboxylic acid fails or gives low yields. | The hydrolysis conditions (strong acid or base) are causing decarboxylation of the target molecule.[4] | Explore milder hydrolysis methods. Enzymatic hydrolysis using lipases or esterases can be highly effective and selective, preventing decarboxylation.[4] |
Experimental Protocols
General Protocol for the Synthesis of 6-Hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
A common synthetic route for related compounds is outlined below, which can be adapted for the synthesis of the 6-carboxylic acid target.
-
Synthesis of 6-Hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine: A solution of the corresponding 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine in ethanol is treated with an excess of hydrazine hydrate.[5] The reaction mixture is typically heated under reflux for several hours.[5]
-
Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent like ethanol, and dried.
| Parameter | Typical Conditions |
| Solvent | Absolute Ethanol[5] |
| Reactant | Hydrazine Hydrate[5] |
| Temperature | Reflux (e.g., 80 °C)[5] |
| Reaction Time | 4-6 hours[5] |
Visualizing the Synthesis and Troubleshooting
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for Triazolo[4,3-b]pyridazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Triazolo[4,3-b]pyridazine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triazolo[4,3-b]pyridazine-6-carboxylic acid. The following information is designed to help you overcome common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving Triazolo[4,3-b]pyridazine-6-carboxylic acid in aqueous solutions for my in vitro assays. What is the recommended starting point?
A1: Triazolo[4,3-b]pyridazine-6-carboxylic acid is a weakly acidic compound and is expected to have low aqueous solubility at neutral pH. The carboxylic acid moiety allows for pH-dependent solubility. It is recommended to start by attempting to dissolve the compound in a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 or higher). For initial stock solutions, the use of an organic co-solvent is often necessary.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of acidic compounds like Triazolo[4,3-b]pyridazine-6-carboxylic acid increases as the pH of the solution becomes more basic.[1][2][3][4] In a basic environment, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Conversely, in acidic solutions, the compound will be in its less soluble, neutral form. Therefore, adjusting the pH of your aqueous medium can be a key strategy to enhance solubility.
Q3: Can I use organic solvents to prepare a stock solution? If so, which ones are recommended?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a standard practice. Common choices for poorly soluble compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol. The choice of solvent will depend on the requirements of your specific experiment, including cell toxicity limits. It is crucial to then dilute the stock solution into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect the experimental outcome.
Q4: My compound precipitates when I dilute my organic stock solution into my aqueous buffer. What can I do?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to address this:
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Decrease the final concentration: The simplest solution is to work with a lower final concentration of the compound.
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Increase the pH of the aqueous medium: As mentioned, a higher pH will increase the solubility of the acidic compound.
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Use a co-solvent in the final medium: Including a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer can help maintain solubility.
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Employ solubilizing excipients: Surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins can be used to form micelles or inclusion complexes that enhance aqueous solubility.
Q5: Are there any known stability issues I should be aware of when preparing solutions?
A5: While specific degradation pathways for Triazolo[4,3-b]pyridazine-6-carboxylic acid are not extensively published, compounds of this class can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to conduct preliminary stability studies. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and establish the stability profile of your compound.
Troubleshooting Guides
Problem 1: Low Solubility in Neutral Aqueous Buffer (e.g., PBS pH 7.4)
This guide provides a systematic approach to improving the solubility of Triazolo[4,3-b]pyridazine-6-carboxylic acid in neutral aqueous buffers.
Caption: Troubleshooting workflow for low aqueous solubility.
Problem 2: Compound Precipitation Upon Dilution of Organic Stock
This guide outlines steps to prevent the compound from precipitating out of solution when diluting a concentrated organic stock into an aqueous medium.
Caption: Troubleshooting precipitation issues during dilution.
Data Presentation
The following tables present illustrative data on the solubility of a hypothetical acidic compound with properties similar to Triazolo[4,3-b]pyridazine-6-carboxylic acid. Researchers should generate their own experimental data.
Table 1: Illustrative pH-Dependent Aqueous Solubility
| pH | Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 7.0 | 20 |
| 7.4 | 50 |
| 8.0 | 250 |
| 9.0 | > 1000 |
Table 2: Illustrative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water (pH 7.0) | 0.02 |
| PBS (pH 7.4) | 0.05 |
| Ethanol | 5 |
| Methanol | 2 |
| Acetone | 1 |
| Acetonitrile | 0.5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
Table 3: Illustrative Effect of Co-solvents on Aqueous Solubility (in PBS pH 7.4)
| Co-solvent System (v/v) | Solubility (µg/mL) |
| 0% DMSO | 50 |
| 1% DMSO | 150 |
| 5% DMSO | 800 |
| 10% DMSO | > 2000 |
| 5% Ethanol | 450 |
| 5% Propylene Glycol | 300 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of Triazolo[4,3-b]pyridazine-6-carboxylic acid at different pH values.
Materials:
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Triazolo[4,3-b]pyridazine-6-carboxylic acid
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A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.
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HPLC or UV-Vis spectrophotometer for quantification.
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Shaking incubator or orbital shaker.
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Centrifuge and/or syringe filters (0.22 µm).
Methodology:
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Prepare a series of buffers at the desired pH values.
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Add an excess amount of the compound to a known volume of each buffer in separate vials.
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Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After incubation, centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
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Plot the determined solubility against the pH of the respective buffers.
Caption: Experimental workflow for determining the pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement Study
Objective: To evaluate the effect of different co-solvents on the aqueous solubility of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Materials:
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Triazolo[4,3-b]pyridazine-6-carboxylic acid
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Aqueous buffer (e.g., PBS pH 7.4)
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Co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)
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Other materials as listed in Protocol 1.
Methodology:
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Prepare a series of co-solvent/buffer mixtures at different volume/volume percentages (e.g., 1%, 5%, 10%, 20% co-solvent in buffer).
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Follow steps 2 through 6 as described in Protocol 1, using the co-solvent mixtures instead of pure buffers.
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Plot the determined solubility against the percentage of co-solvent in the mixture.
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Ensure your analytical method is validated for use with the co-solvent mixtures, as they can affect chromatographic retention times and detector response.
References
Technical Support Center: Triazolo[4,3-b]pyridazine-6-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triazolo[4,3-b]pyridazine-6-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of a[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acid derivative is failing or giving very low yields due to a major side product. What is the likely cause?
A1: A significant and well-documented side reaction in the synthesis of[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids is decarboxylation.[1] This occurs readily and can lead to the formation of the corresponding decarboxylated triazolopyridazine, significantly reducing the yield of your desired carboxylic acid product.
Troubleshooting:
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Reaction Conditions: Harsh reaction conditions, such as high temperatures or strong acidic/basic media, can promote decarboxylation.[1] Consider using milder conditions.
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Enzymatic Hydrolysis: For the hydrolysis of alkyl esters to the corresponding carboxylic acid, enzymatic hydrolysis has been shown to be an effective method to minimize decarboxylation, making it only a minor side reaction.[1] α-Chymotrypsin is one enzyme that has been successfully used for this purpose.[1]
Q2: I am observing incomplete cyclization during the formation of the triazolo[4,3-b]pyridazine ring system. How can I improve the reaction efficiency?
A2: Incomplete cyclization can result from several factors, including suboptimal reaction conditions or issues with the starting materials.
Troubleshooting:
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Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature as specified in literature protocols for similar substrates. In some cases, a moderate increase in temperature or extended reaction time may be necessary. However, be mindful of potential side reactions like decarboxylation if your molecule is sensitive.
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Dehydrating Agent/Oxidant: The choice and stoichiometry of the cyclizing agent (e.g., dehydrating agent or oxidant) are critical. Ensure the reagent is fresh and used in the correct amount. For oxidative cyclization of hydrazones, reagents like iodobenzene diacetate have been used effectively.
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Solvent: The reaction solvent can significantly influence the solubility of reactants and the reaction rate. Ensure you are using an appropriate solvent system.
Q3: I am having difficulty with the purification of my Triazolo[4,3-b]pyridazine-6-carboxylic acid derivative. What are some common impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, the decarboxylated side product, and byproducts from the cyclization step.
Troubleshooting Purification:
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Chromatography: Column chromatography is a common method for purifying these types of compounds. A range of solvent systems, such as ethyl acetate/cyclohexane or ethyl acetate/hexane, have been reported for the purification of related triazolopyrazine derivatives.[2] The polarity of the solvent system should be optimized based on the polarity of your target compound and the impurities.
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Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Acid-Base Extraction: For carboxylic acid derivatives, an acid-base extraction can be a useful purification step. The carboxylic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.
Experimental Protocols
Enzymatic Hydrolysis of Alkyl 6-substituted-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylates
This protocol is based on a method developed to minimize decarboxylation during the synthesis of[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids.[1]
Materials:
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Alkyl 6-substituted-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylate (substrate)
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α-Chymotrypsin (EC 3.4.21.1) immobilized on a polyacrylamide-type bead support (e.g., ACRYLEX C-100)
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Appropriate buffer solution (e.g., phosphate buffer)
Procedure:
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Suspend the immobilized α-chymotrypsin in the buffer solution.
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Dissolve the alkyl 6-substituted-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylate substrate in a minimal amount of a water-miscible organic solvent and add it to the enzyme suspension.
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Gently agitate the mixture at a controlled temperature (e.g., room temperature or slightly elevated, depending on the enzyme's optimal conditions).
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Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC).
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Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
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Acidify the filtrate to precipitate the[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acid product.
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Collect the product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid and the competing decarboxylation side reaction.
Troubleshooting Workflow
References
Optimization of reaction conditions for synthesizingTriazolo[4,3-B]pyridazine derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Triazolo[4,3-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Triazolo[4,3-b]pyridazine derivatives?
Common starting materials include 3,6-dichloropyridazine, which can be reacted with hydrazine hydrate and various aldehydes to form key intermediates.[1] Another common route involves the reaction of substituted acetophenones with glyoxylic acid, followed by treatment with hydrazine to yield pyridazinone intermediates.[2]
Q2: What solvents are typically used for the synthesis of Triazolo[4,3-b]pyridazines?
A range of solvents can be employed depending on the specific reaction step. These include:
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n-Butyl alcohol: Often used in the final cyclization step, particularly under microwave irradiation.[2]
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Acetic acid: Used in the initial formation of pyridazinones from acetophenones and glyoxylic acid.[2]
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Methanol: Commonly used for the formation of hydrazides from esters and hydrazine monohydrate.[2]
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Phosphorus oxychloride (POCl₃): Can be used as both a reagent and a solvent for the chlorination of pyridazinones.[2]
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Ethanol: Frequently used for the reaction of 3-chloro-6-hydrazinopyridazine with aromatic aldehydes.[3]
Q3: What are the typical reaction temperatures and times?
Reaction conditions can vary significantly:
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Initial pyridazinone formation: Often requires refluxing in acetic acid.[2]
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Chlorination with POCl₃: Typically carried out at 100 °C for 2 hours.[2]
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Hydrazide formation: Usually requires refluxing in methanol.[2]
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Final cyclization: Can be performed under microwave irradiation at 120 °C.[2] Some cyclization reactions are conducted by refluxing in formic acid.[4]
Q4: Are catalysts required for the synthesis of Triazolo[4,3-b]pyridazines?
In some synthetic routes, catalysts are not necessary for the final cyclization step.[2] However, catalysts like concentrated sulfuric acid are used in the formation of methyl esters from carboxylic acids.[2] Hydrogenation reactions to remove chlorine atoms often utilize a palladium catalyst.[4]
Troubleshooting Guide
Problem 1: Low yield in the final cyclization step.
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Possible Cause: Inefficient reaction conditions.
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Solution:
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Microwave Irradiation: Consider using microwave irradiation, which has been shown to be effective.[2]
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Solvent Choice: Ensure the appropriate solvent is being used. n-Butyl alcohol is a common choice for the final cyclization.[2]
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Temperature Optimization: The reaction temperature may need to be optimized. A typical temperature for microwave-assisted synthesis is 120 °C.[2]
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Problem 2: Formation of impurities during the reaction.
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Possible Cause: Side reactions or incomplete reactions.
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Solution:
Problem 3: Difficulty in achieving the desired regioselectivity.
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Possible Cause: The nature of the reactants and reaction conditions.
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Solution:
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Protecting Groups: Consider the use of protecting groups to block reactive sites and direct the reaction to the desired position.
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Step-wise Synthesis: A multi-step synthetic route, where intermediates are isolated and purified at each stage, can provide better control over the final product's structure.[2][4]
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Problem 4: Poor yield in photoredox catalysis for late-stage functionalization.
-
Possible Cause: Photodegradation of the starting material or product.[6]
-
Solution:
Experimental Protocols
Protocol 1: Synthesis of 3,6-diaryl-[1][2][7]triazolo[4,3-b]pyridazines[2]
-
Synthesis of Pyridazinones (7):
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A mixture of substituted acetophenone (1 eq.) and glyoxylic acid (1.1 eq.) in acetic acid is refluxed.
-
The reaction mixture is then treated with ammonium hydroxide followed by hydrazine hydrate and refluxed to afford the desired pyridazinones.
-
-
Synthesis of 6-chloro-3-phenylpyridazine (8):
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The pyridazinone (1 eq.) is treated with phosphorus oxychloride (POCl₃) at 100 °C for 2 hours.
-
-
Synthesis of Hydrazides (11):
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Substituted benzoic acid (1 eq.) is reacted with excess methanol using concentrated sulfuric acid as a catalyst under reflux to give the corresponding ester.
-
The ester is then reacted with 80% hydrazine monohydrate in methanol under reflux to get the hydrazide.
-
-
Final Cyclization:
-
The intermediate 6-chloro-3-phenylpyridazine (1 eq.) is reacted with the appropriate hydrazide (1.1 eq.) in n-butyl alcohol under microwave irradiation (150 W) at 120 °C.
-
Protocol 2: Synthesis of 6-chloro-[1][2][7]triazolo[4,3-b]pyridazin-8-ylamine (29)[4]
-
Synthesis of 6-Chloro-3-hydrazino-pyridazin-4-ylamine (28):
-
3,6-Dichloro-4-pyridazine carboxylic acid is synthesized in three steps as previously described.
-
The carboxyl group is converted to an amine via Curtius rearrangement.
-
Selective exchange of one halogen atom is achieved by treating the dichloro derivative with hydrazine hydrate.
-
-
Cyclization:
-
6-Chloro-3-hydrazino-pyridazin-4-ylamine is refluxed in formic acid to afford the final product.
-
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Steps
| Step | Starting Materials | Product | Reagents and Conditions | Yield (%) | Reference |
| Pyridazinone Formation | Substituted acetophenones, glyoxylic acid | Pyridazinones | Acetic acid, hydrazine hydrate, reflux | 80-95% | [2] |
| Hydrazide Formation | Substituted benzoic acid esters | Hydrazides | 80% hydrazine monohydrate, methanol, reflux | 60-90% | [2] |
| Final Cyclization | 6-chloro-3-phenylpyridazine, hydrazides | 3,6-diaryl-[1][2]triazolo[4,3-b]pyridazines | n-butyl alcohol, microwave, 120 °C | Moderate to Potent | [2] |
| Bromination | Pyazolo[3,4-b]pyridine | Bromo-pyazolo[3,4-b]pyridine | Acetic acid, bromine, 0–5 °C | 73% | [5] |
| Hydrazine Substitution | Bromo-pyazolo[3,4-b]pyridine | Hydrazino-pyazolo[3,4-b]pyridine | Hydrazine hydrate | 90% | [5] |
Visualizations
Caption: General experimental workflow for the synthesis of Triazolo[4,3-b]pyridazine derivatives.
Caption: Troubleshooting logic for low yield in Triazolo[4,3-b]pyridazine synthesis.
References
- 1. Design and synthesis of novel 1,2,4-triazolo[4,3- b ]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Triazolo[4,3-b]pyridazine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Triazolo[4,3-b]pyridazine-6-carboxylic acid?
Based on its chemical structure, which includes a polar heterocyclic ring system and a carboxylic acid group, Triazolo[4,3-b]pyridazine-6-carboxylic acid is expected to be soluble in polar organic solvents and have some solubility in water. Its solubility is likely low in non-polar organic solvents. Pyridazine, a related parent heterocycle, is soluble in water, ethanol, and benzene but insoluble in petroleum ether. The carboxylic acid group enhances polarity and allows for solubility in alkaline aqueous solutions through salt formation.
Q2: Which solvents are commonly used for the crystallization of related triazolopyridazine derivatives?
Several studies on substituted triazolo[4,3-b]pyridazines report successful recrystallization from polar solvents. Ethanol is frequently mentioned as a suitable solvent for obtaining high-quality crystals for analysis.[1] Acetonitrile has also been used for the recrystallization of similar heterocyclic compounds.[2] For related pyridazine carboxylic acids, polar solvents like water, ethanol, acetone, and DMSO are good solvents, while non-polar solvents like hexane and toluene are poor solvents.[3]
Q3: How does pH influence the crystallization of Triazolo[4,3-b]pyridazine-6-carboxylic acid?
The carboxylic acid moiety makes the solubility of this compound highly pH-dependent. In acidic to neutral pH, the compound will exist in its less soluble, protonated form. As the pH increases into the alkaline range, the carboxylic acid will be deprotonated to form a carboxylate salt, which is expected to be significantly more soluble in aqueous solutions. This property can be utilized for purification, where the compound is dissolved in a basic solution and then precipitated by acidification.
Q4: What are common issues encountered during the crystallization of this compound?
Common problems include:
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Failure to crystallize: The compound remains in solution even after cooling and concentration. This can be due to high purity, the use of a solvent in which the compound is too soluble, or the volume of solvent being too large.
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"Oiling out": The compound separates as a liquid instead of a solid. This often occurs when a saturated solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the compound.
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Formation of very fine powder or needles: This is often a result of rapid crystallization, which can be caused by using a solvent in which the compound is sparingly soluble at higher temperatures or by cooling the solution too quickly.
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Poor crystal quality: Impurities present in the sample can inhibit crystal growth or co-crystallize with the product, leading to impure crystals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent). 2. Compound is too soluble in the chosen solvent. 3. Cooling is too slow or the final temperature is not low enough. 4. High purity of the compound can sometimes hinder nucleation. | 1. Evaporate some of the solvent to increase the concentration. 2. Add a poor solvent (anti-solvent) dropwise until turbidity persists. 3. Cool the solution in an ice bath or refrigerator. 4. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 5. Add a seed crystal of the compound. |
| "Oiling Out" | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the compound. 4. Presence of impurities lowering the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional good solvent, and cool slowly. 2. Allow the solution to cool to room temperature before placing it in a cold bath. 3. Choose a solvent with a lower boiling point. 4. Purify the crude material before crystallization. |
| Poor Crystal Quality (Needles, Powder) | 1. Crystallization is occurring too rapidly. 2. High degree of supersaturation. 3. Presence of impurities. | 1. Use a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures. 2. Decrease the rate of cooling. 3. Use a solvent pair (a good solvent and a poor solvent) to have finer control over the supersaturation. 4. Further purify the starting material. |
| Low Yield | 1. Too much solvent was used. 2. Premature filtration before crystallization is complete. 3. The compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the solution has been allowed to stand at a low temperature for a sufficient amount of time. 3. Use a minimal amount of cold solvent to wash the crystals during filtration. |
Data Presentation
Table 1: Estimated Solubility of Triazolo[4,3-b]pyridazine-6-carboxylic acid in Common Solvents at Room Temperature (25 °C)
Disclaimer: The following data are estimations based on the qualitative solubility of structurally similar pyridazine carboxylic acids and have not been experimentally determined for Triazolo[4,3-b]pyridazine-6-carboxylic acid.
| Solvent | Polarity Index | Estimated Solubility Category |
| Water | 10.2 | Sparingly Soluble |
| Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Soluble |
| Acetone | 4.3 | Moderately Soluble |
| Dichloromethane | 3.1 | Slightly Soluble |
| Ethyl Acetate | 4.4 | Slightly Soluble |
| Toluene | 2.4 | Insoluble |
| Hexane | 0.1 | Insoluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |
Table 2: Estimated Temperature Dependence of Solubility
Disclaimer: This table provides a qualitative estimation of the expected solubility behavior with temperature changes.
| Solvent | Solubility at 25 °C | Expected Solubility at 75 °C |
| Water | Sparingly Soluble | Moderately Soluble |
| Ethanol | Soluble | Very Soluble |
| Acetonitrile | Moderately Soluble | Soluble |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
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Dissolution: In a flask, add the crude Triazolo[4,3-b]pyridazine-6-carboxylic acid. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Crystal Growth: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Solvent-Antisolvent Crystallization
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Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., DMSO) at room temperature.
-
Antisolvent Addition: Slowly add a "poor" solvent (antisolvent) in which the compound is insoluble (e.g., water or hexane) dropwise with stirring until the solution becomes slightly turbid.
-
Crystal Induction: If crystals do not form immediately, add a few more drops of the good solvent until the solution is clear again, and then allow the solution to stand undisturbed.
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Isolation and Drying: Once crystallization is complete, isolate the crystals by vacuum filtration, wash with the antisolvent, and dry under vacuum.
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: Relationship between the compound and solvent polarity for crystallization.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
Enhancing the stability ofTriazolo[4,3-B]pyridazine-6-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triazolo[4,3-b]pyridazine-6-carboxylic acid in solution.
Troubleshooting Guides
Issue 1: Precipitation or Poor Solubility of Triazolo[4,3-b]pyridazine-6-carboxylic acid in Aqueous Solutions
Symptoms:
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Visible particulate matter or cloudiness in the solution.
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Inconsistent results in biological assays.
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Difficulty in achieving the desired concentration.
Possible Causes:
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The compound has low intrinsic aqueous solubility.
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The pH of the solution is near the isoelectric point of the compound, minimizing its solubility.
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"Salting out" effect due to high concentrations of other solutes.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Adjust Solution pH | The carboxylic acid group's solubility is highly pH-dependent. Increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble salt. Conversely, in acidic conditions, the pyridazine nitrogens can be protonated, also increasing solubility. A pH-solubility profile should be determined. |
| 2 | Utilize Co-solvents | Add water-miscible organic solvents such as DMSO, DMF, ethanol, or polyethylene glycol (PEG) to the aqueous solution. These can disrupt the crystal lattice energy and improve solvation. Start with a small percentage (e.g., 1-5%) and gradually increase. |
| 3 | Incorporate Solubilizing Excipients | - Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate the compound, increasing its apparent solubility. - Cyclodextrins: Encapsulation of the hydrophobic triazolopyridazine core within cyclodextrin molecules (e.g., β-cyclodextrin, HP-β-CD) can significantly enhance solubility. |
| 4 | Particle Size Reduction | For suspensions, reducing the particle size through techniques like micronization or sonication can increase the surface area available for dissolution, as described by the Noyes-Whitney equation.[1] |
Issue 2: Chemical Degradation of Triazolo[4,3-b]pyridazine-6-carboxylic acid in Solution
Symptoms:
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Loss of potency or activity over time.
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Appearance of new peaks in HPLC analysis.
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A noticeable change in the color of the solution.
Possible Causes:
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Decarboxylation: Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially when heated or exposed to certain catalytic conditions, leading to the loss of the carboxylic acid group.
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Hydrolysis: While the core ring system is generally stable, extreme pH and temperature could lead to hydrolytic degradation.
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Photodegradation: The triazolopyridazine scaffold may be sensitive to UV or visible light, leading to photochemical reactions.
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Oxidation: The nitrogen-containing heterocyclic rings can be susceptible to oxidation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Solution pH | Determine the pH at which the compound exhibits maximum stability. This is often a compromise between solubility and stability. Prepare buffers to maintain the optimal pH. |
| 2 | Protect from Light | Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. Minimize exposure to ambient light during experiments. |
| 3 | Control Temperature | Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| 4 | Use of Antioxidants | If oxidative degradation is suspected, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. |
| 5 | Inert Atmosphere | For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Triazolo[4,3-b]pyridazine-6-carboxylic acid in solution?
A1: While specific degradation pathways for this exact molecule are not extensively published, a likely and significant degradation route for heteroaromatic carboxylic acids is decarboxylation . This involves the loss of the carboxylic acid group as carbon dioxide, particularly under thermal stress. Hydrolysis and photodegradation are also potential pathways that should be considered.
Q2: How does pH affect the stability and solubility of this compound?
A2: The pH of the solution has a dual effect.
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Solubility: As a carboxylic acid, the compound's solubility will generally increase at a pH above its pKa (typically around 3-5 for the carboxylic acid group), as the carboxylate anion is more soluble in water than the neutral acid.
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Stability: The stability of the compound is also pH-dependent. Extreme pH values (highly acidic or highly basic) can catalyze hydrolytic degradation. The optimal pH for stability must be determined experimentally, which may be a compromise between solubility and stability.
Q3: What are the recommended storage conditions for a stock solution of Triazolo[4,3-b]pyridazine-6-carboxylic acid?
A3: For maximum stability, stock solutions should be:
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Stored at low temperatures (-20°C is preferable for long-term storage).
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Protected from light by using amber vials or by wrapping the container.
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Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
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Prepared in a suitable solvent system (e.g., DMSO for initial solubilization, followed by dilution in an appropriate buffer) at a pH where the compound is most stable.
Q4: Are there any known incompatibilities with common excipients?
A4: There is no specific published data on excipient incompatibility for this compound. However, as a general precaution, compatibility studies should be conducted with any new formulation. Potential incompatibilities could arise with:
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Strong oxidizing agents: Could lead to degradation of the heterocyclic ring system.
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Highly reactive excipients: Excipients with reactive functional groups could potentially interact with the carboxylic acid or the triazolopyridazine core.
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It is crucial to perform compatibility testing by analyzing drug-excipient blends under stressed conditions (e.g., elevated temperature and humidity).
Data Presentation
Table 1: Illustrative pH-Dependent Solubility of Triazolo[4,3-b]pyridazine-6-carboxylic acid at 25°C
| pH | Solubility (µg/mL) | Appearance |
| 2.0 | 5 | Suspension |
| 4.0 | 25 | Slightly cloudy |
| 6.0 | 150 | Clear solution |
| 7.4 | 500 | Clear solution |
| 8.0 | >1000 | Clear solution |
| Note: This data is for illustrative purposes to demonstrate the general trend of increasing solubility with increasing pH for a carboxylic acid-containing compound. |
Table 2: Illustrative Temperature-Dependent Degradation of Triazolo[4,3-b]pyridazine-6-carboxylic acid in a pH 7.4 Buffer over 7 Days
| Temperature | % Initial Concentration Remaining |
| 4°C | 99.5% |
| 25°C (Ambient) | 95.2% |
| 40°C (Accelerated) | 85.1% |
| Note: This data is for illustrative purposes to show the general effect of temperature on stability. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for Triazolo[4,3-b]pyridazine-6-carboxylic acid.
1. Objective: To assess the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
2. Materials:
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Triazolo[4,3-b]pyridazine-6-carboxylic acid
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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High-purity water
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Phosphate or other suitable buffer components
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Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with 3% H₂O₂.
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Keep the solution at room temperature for 24 hours.
-
Withdraw samples at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution and a sample of the solid compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw the solution sample for analysis. Dissolve the solid sample in the solvent for analysis.
-
-
Photostability:
-
Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples after exposure.
-
4. Analysis:
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Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier).
-
Use a photodiode array (PDA) detector to monitor for peak purity and to obtain UV spectra of the parent compound and any degradation products.
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Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help in structure elucidation.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for solution instability.
References
Technical Support Center: Purification of Triazolo[4,3-b]pyridazine-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the purification of Triazolo[4,3-b]pyridazine-6-carboxylic acid?
The primary challenges include the compound's susceptibility to decarboxylation, the removal of structurally similar impurities, and its variable solubility, which can complicate the selection of appropriate purification techniques. One of the major hurdles in the synthesis of related[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids has been the compound's tendency to readily decarboxylate[1].
Q2: What are the likely impurities in a crude sample of Triazolo[4,3-b]pyridazine-6-carboxylic acid?
Common impurities may include:
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Starting materials: Unreacted precursors from the synthesis.
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Decarboxylation product: The corresponding triazolo[4,3-b]pyridazine without the carboxylic acid group.
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Ester precursor: If the synthesis involves the hydrolysis of a corresponding ester, the unreacted ester is a common impurity.
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By-products: Formed from side reactions during the synthesis.
Q3: What purification techniques are most suitable for Triazolo[4,3-b]pyridazine-6-carboxylic acid?
The most common and effective purification methods for related triazolo[4,3-b]pyridazine derivatives are recrystallization and column chromatography[3][4]. The choice between these methods will depend on the nature and quantity of the impurities present.
Q4: What is the general solubility profile of Triazolo[4,3-b]pyridazine derivatives?
While many triazolo[4,3-b]pyridazine derivatives are soluble in non-polar organic solvents and have low water solubility, the presence of the carboxylic acid group in your compound of interest will increase its polarity[5]. Therefore, it is expected to have better solubility in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in aqueous solutions will be highly pH-dependent, with increased solubility in basic solutions due to salt formation.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first method of choice for purifying crystalline solids.
Problem: Oiling out or precipitation of impurities.
| Possible Cause | Troubleshooting Step |
| Solvent is too non-polar. | Add a more polar co-solvent (e.g., methanol, ethanol). |
| Solution is supersaturated. | Add more solvent and heat to redissolve. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of insoluble impurities. | Perform a hot filtration step to remove insoluble materials before allowing the solution to cool. |
Problem: Poor recovery of the purified product.
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent. | Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a binary solvent system. |
| Insufficient cooling. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Product remains in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization. |
Column Chromatography
Column chromatography is useful for separating the target compound from impurities with different polarities.
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems to find one that gives good separation (Rf of the target compound between 0.2 and 0.4). For related compounds, mixtures of ethyl acetate and cyclohexane have been used[4]. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. |
| Co-elution with a non-polar impurity. | Start with a less polar solvent system to elute the non-polar impurity first, then gradually increase the polarity to elute the target compound. |
| Co-elution with a polar impurity. | Use a more polar solvent system to better separate the target compound from the polar impurity. |
Problem: Tailing of the spot on TLC and streaking on the column.
| Possible Cause | Troubleshooting Step |
| The carboxylic acid group is interacting with the silica gel. | Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. |
| The compound is degrading on the silica gel. | Consider using a less acidic stationary phase like neutral alumina or a different purification technique. Given the risk of decarboxylation, prolonged exposure to silica gel should be minimized[1]. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and water) at room temperature and at their boiling points to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude Triazolo[4,3-b]pyridazine-6-carboxylic acid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Column Chromatography
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Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point could be a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). If the compound shows tailing, add a small amount of acid to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical 1g crude sample of Triazolo[4,3-b]pyridazine-6-carboxylic acid. Actual results will vary depending on the initial purity and the specific conditions used.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol) | 85 | 95 | 70 | Starting materials, some polar by-products |
| Column Chromatography (EtOAc/Hexane + 0.5% AcOH) | 85 | >98 | 60 | Non-polar impurities, decarboxylation product, ester precursor |
Logical Workflow for Purification
Caption: A decision-making workflow for the purification of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EP0029103B1 - 6- and 8-heteroaryl-1,2,4-triazolo(4,3-b)pyridazines - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Triazolo[4,3-B]pyridazine-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of Triazolo[4,3-B]pyridazine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of Triazolo[4,3-B]pyridazine-6-carboxylic acid?
Low oral bioavailability of Triazolo[4,3-B]pyridazine-6-carboxylic acid can stem from several factors related to its physicochemical properties. The carboxylic acid group, while potentially important for therapeutic activity, can lead to ionization at physiological pH, increasing its polarity and hydrophilicity.[1][2] This can result in:
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Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.
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Low Membrane Permeability: The ionized form of the molecule may struggle to passively diffuse across the lipid-rich intestinal cell membranes.[3][4]
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First-Pass Metabolism: The compound may be metabolized in the gut wall or liver before reaching systemic circulation.[3][5]
Q2: What initial steps can I take to assess the bioavailability challenges of my compound?
A systematic approach is crucial. We recommend the following initial assessments:
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Solubility Determination: Assess the aqueous solubility of the free acid form at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
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Permeability Assessment: Utilize in vitro models such as the Caco-2 cell permeability assay to understand its potential for intestinal absorption.
-
LogD Measurement: Determine the distribution coefficient (LogD) at physiological pH to evaluate its lipophilicity. Carboxylic acids often have logD values below the optimal range for good absorption.[2]
-
Preliminary in vivo Pharmacokinetic Study: A pilot study in a relevant animal model (e.g., rat) can provide initial data on key parameters like Cmax, Tmax, and overall exposure (AUC) following oral administration.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If your experiments indicate that Triazolo[4,3-B]pyridazine-6-carboxylic acid has low aqueous solubility, consider the following strategies:
Strategy 1.1: Particle Size Reduction
Reducing the particle size increases the surface area available for dissolution.[6][7][8]
-
Methodologies:
Experimental Protocol: Comparative Dissolution Study
-
Prepare three formulations: (a) untreated compound, (b) micronized compound, and (c) nanosuspension.
-
Perform a dissolution test for each formulation in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).
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Collect samples at various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
Data Presentation:
| Formulation | Particle Size | Dissolution Rate (in SIF, pH 6.8) |
| Untreated | > 10 µm | Low |
| Micronized | 2-5 µm | Moderate |
| Nanosuspension | 100-250 nm | High |
Strategy 1.2: Salt Formation
Converting the carboxylic acid to a salt can significantly improve its solubility and dissolution rate.[7]
-
Methodology: React the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine) to form a salt.
-
Considerations: The choice of the counter-ion is critical and can influence the salt's stability, hygroscopicity, and manufacturability.
Strategy 1.3: Amorphous Solid Dispersions
Dispersing the compound in its high-energy, amorphous state within a polymer matrix can enhance solubility.[10]
-
Methodologies:
-
Spray Drying: A solution of the compound and a polymer (e.g., HPMC, PVP) is rapidly dried to form an amorphous solid dispersion.[4]
-
Hot-Melt Extrusion: The compound and polymer are mixed and heated to form a solid solution.
-
Experimental Workflow for Formulation Development
Caption: Workflow for addressing poor aqueous solubility.
Issue 2: Low Intestinal Permeability
If the compound has adequate solubility but still exhibits poor absorption, low membrane permeability is a likely cause.
Strategy 2.1: Prodrug Approach
Temporarily masking the polar carboxylic acid group with a lipophilic promoiety can enhance membrane permeability. Esterification is a common and effective strategy for carboxylic acids.[1][2][11][12][13]
-
Methodology: Synthesize various ester prodrugs (e.g., methyl, ethyl, or more complex esters) of Triazolo[4,3-B]pyridazine-6-carboxylic acid. These prodrugs are designed to be more lipophilic, facilitating passive diffusion across the intestinal epithelium. Once absorbed, they are cleaved by endogenous esterases to release the active parent drug.[12]
Experimental Protocol: Prodrug Evaluation
-
Synthesis: Synthesize a small library of ester prodrugs.
-
LogD Measurement: Determine the LogD of each prodrug to confirm increased lipophilicity.
-
In Vitro Permeability: Assess the permeability of the prodrugs using a Caco-2 cell monolayer and compare it to the parent compound.
-
Stability Studies: Evaluate the stability of the prodrugs in simulated gastric and intestinal fluids, as well as in plasma or liver microsomes, to ensure they are stable enough to be absorbed but will be converted to the active drug.
Data Presentation:
| Compound | LogD (pH 7.4) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Stability (t₁/₂) |
| Parent Acid | -0.5 | 0.1 | N/A |
| Methyl Ester | 1.2 | 5.2 | 60 min |
| Ethyl Ester | 1.5 | 8.9 | 45 min |
Prodrug Activation Pathway
Caption: General mechanism of ester prodrug activation.
Strategy 2.2: Lipid-Based Formulations
Formulating the compound in a lipid-based system can enhance its absorption, sometimes by bypassing the portal circulation and utilizing the lymphatic transport system.[10]
-
Methodologies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6] This can help to keep the drug in a solubilized state for absorption.
-
Strategy 2.3: Use of Permeation Enhancers
Certain excipients can reversibly modulate the intestinal tight junctions to allow for increased paracellular transport of the drug.[3]
-
Considerations: The use of permeation enhancers requires careful evaluation to ensure the safety and integrity of the intestinal barrier.
This technical support guide provides a starting point for addressing the bioavailability challenges of Triazolo[4,3-B]pyridazine-6-carboxylic acid. The optimal strategy will depend on the specific physicochemical and pharmacokinetic properties of the compound. A systematic, data-driven approach is essential for successful formulation development.
References
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid. The information is designed to address common challenges encountered during laboratory and scale-up production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Low or no yield of the final product, Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Possible Causes & Solutions:
-
Decarboxylation of the Product: The carboxylic acid group on the triazolopyridazine ring system can be prone to decarboxylation, especially at elevated temperatures.[1] One of the primary challenges in synthesizing this compound is the tendency for the product to decarboxylate.[1]
-
Solution: Consider using milder reaction conditions for the final hydrolysis step. Enzymatic hydrolysis, for instance using α-chymotrypsin, has been shown to be an effective method for the synthesis of similar[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids, minimizing decarboxylation as a side reaction.[1]
-
-
Incomplete Cyclization: The formation of the triazole ring may be inefficient.
-
Solution: Ensure the complete conversion of the hydrazinopyridazine intermediate. Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, keeping the risk of decarboxylation in mind. The choice of cyclizing agent and solvent is also critical and may require optimization.
-
-
Poor Quality Starting Materials: The purity of the initial pyridazine derivative is crucial for the success of the subsequent steps.
-
Solution: Recrystallize or chromatographically purify the starting materials and key intermediates. Verify the purity using appropriate analytical techniques (NMR, LC-MS, etc.).
-
Q2: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Presence of Persistent Impurities: Starting materials or by-products from side reactions may co-elute with the product during chromatography or be difficult to remove by crystallization.
-
Solution:
-
Recrystallization: Experiment with different solvent systems for recrystallization. A combination of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., water, hexane) can be effective.
-
Chromatography: If using column chromatography, try different solvent gradients and stationary phases (e.g., silica gel, alumina).[4][5]
-
Acid-Base Extraction: As the target molecule is a carboxylic acid, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.
-
-
Q3: The reaction to form the triazole ring is not proceeding as expected.
Possible Causes & Solutions:
-
Incorrect Reaction Conditions: The temperature, solvent, or catalyst may not be optimal for the specific substrates.
-
Solution: Based on syntheses of similar compounds, the cyclization to form the triazole ring can be achieved under various conditions. For instance, some syntheses involve heating in glacial acetic acid or using reagents like ferric chloride in ethanol.[3][6] It is advisable to screen a range of conditions, starting with those reported for analogous structures.
-
-
Reactive Functional Groups: Other functional groups on the starting material may interfere with the desired reaction.
-
Solution: Ensure that any reactive functional groups not involved in the cyclization are appropriately protected.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing Triazolo[4,3-b]pyridazine-6-carboxylic acid?
A common and logical synthetic approach involves a multi-step process, starting from a pyridazine precursor. A plausible pathway is the formation of a 6-chloropyridazine derivative, followed by substitution with hydrazine to introduce the necessary nitrogen atom for the triazole ring formation, and subsequent cyclization and functional group manipulation to yield the final carboxylic acid.
Q2: What are the key intermediates in the synthesis of Triazolo[4,3-b]pyridazine-6-carboxylic acid?
Key intermediates typically include a substituted 3(2H)-pyridazinone, which is then chlorinated to give a 3,6-dichloropyridazine. This is followed by selective displacement of one chlorine with hydrazine to form a 6-chloro-3-hydrazinopyridazine, a crucial precursor for the triazole ring.
Q3: Are there any specific safety precautions to consider during the synthesis?
Yes. Hydrazine and its derivatives are toxic and potentially explosive. Handle hydrazine monohydrate with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃), often used for chlorination, is highly corrosive and reacts violently with water. This should also be handled with extreme care in a fume hood.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most steps. Visualizing the spots under a UV lamp is usually sufficient.[3] For more detailed analysis and to confirm the identity of products and intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic resonance (NMR) spectroscopy are recommended.
Experimental Protocols
The following are detailed methodologies for key experimental steps, adapted from the synthesis of structurally related compounds.
Protocol 1: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (A key intermediate)
This protocol is based on the general procedures for the synthesis of similar triazolopyridazine cores.
-
Step A: Synthesis of 3,6-dichloropyridazine:
-
To a stirred solution of maleic hydrazide (1 mole) in phosphorus oxychloride (3 moles), slowly add N,N-dimethylaniline (0.5 moles) while maintaining the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to reflux (around 105-110°C) for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with cold water until neutral, and dried to give 3,6-dichloropyridazine.
-
-
Step B: Synthesis of 3-Chloro-6-hydrazinopyridazine:
-
To a solution of 3,6-dichloropyridazine (1 mole) in ethanol, add hydrazine monohydrate (1.2 moles) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The precipitated product is filtered, washed with cold ethanol, and dried.
-
-
Step C: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine:
-
A mixture of 3-chloro-6-hydrazinopyridazine (1 mole) and triethyl orthoformate (3 moles) is heated to reflux for 8-12 hours.
-
After cooling, the excess triethyl orthoformate is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the solid product is collected by filtration and dried.
-
Protocol 2: Hydrolysis to Triazolo[4,3-b]pyridazine-6-carboxylic acid
This final step is critical and prone to decarboxylation.
-
Method A: Acid or Base Hydrolysis (Caution: High risk of decarboxylation)
-
The 6-cyano or 6-ester precursor is refluxed in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).
-
The reaction progress should be carefully monitored by TLC or LC-MS.
-
Upon completion, the product is isolated by neutralization and filtration or extraction.
-
-
Method B: Enzymatic Hydrolysis (Recommended to avoid decarboxylation) [1]
-
The corresponding alkyl ester of Triazolo[4,3-b]pyridazine-6-carboxylic acid is suspended in a buffered aqueous solution.
-
An immobilized enzyme, such as α-chymotrypsin on a solid support, is added.[1]
-
The mixture is stirred at a controlled temperature (e.g., 25-37°C) until the hydrolysis is complete.
-
The enzyme is removed by filtration, and the product is isolated from the aqueous solution by acidification and filtration.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes based on literature for analogous compounds.
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chlorination | Maleic hydrazide, POCl₃ | None | 105-110 | 3-4 | 80-90 |
| Hydrazinolysis | 3,6-dichloropyridazine, Hydrazine | Ethanol | 25 | 4-6 | 75-85 |
| Triazole Formation | 3-Chloro-6-hydrazinopyridazine, Triethyl orthoformate | None | Reflux | 8-12 | 70-80 |
| Hydrolysis (Enzymatic) | 6-Ester precursor, α-chymotrypsin | Buffer (aq) | 25-37 | 24-48 | 60-75 |
| Parameter | Value |
| Molecular Formula | C₆H₄N₄O₂ |
| Molecular Weight | 164.12 g/mol |
| CAS Registry Number | 56434-29-8[7] |
| IUPAC Name | [1][2][3]Triazolo[4,3-b]pyridazine-6-carboxylic acid |
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid | 56434-29-8 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Analysis of Triazolo[4,3-b]pyridazine-6-carboxylic Acid and its Derivatives Against Other Key Heterocyclic Scaffolds in Drug Discovery
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active molecules containing a heterocyclic ring.[1][2] Among the vast landscape of these structures, nitrogen-containing heterocycles are particularly prominent due to their ability to engage in diverse non-covalent interactions with biological targets, such as enzymes and receptors.[3][4][5] This guide provides an in-depth comparison of the[6][7][8]triazolo[4,3-b]pyridazine scaffold, a privileged bicyclic system, against other significant heterocyclic compounds frequently employed in drug discovery.
The[6][7][8]triazolo[4,3-b]pyridazine core, particularly derivatives of its carboxylic acid form, has garnered substantial interest for its wide-ranging biological activities.[6][8][9] These activities include potent roles as anticancer agents, kinase inhibitors, and anti-parasitic compounds.[7][10][11] This guide will dissect the performance of this scaffold, supported by experimental data, and contrast it with alternative heterocyclic systems to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of its potential and limitations.
The Triazolo[4,3-b]pyridazine Scaffold: A Profile
The[6][7][8]triazolo[4,3-b]pyridazine system is a fused aromatic heterocycle containing four nitrogen atoms. This nitrogen-rich structure is planar and rigid, often serving as a bioisosteric replacement for other aromatic systems like purines or indoles in drug design. The unique arrangement of nitrogen atoms creates a distinct dipole moment and hydrogen bonding capacity, which can be fine-tuned through substitution to optimize interactions with specific biological targets.[12] Derivatives of this scaffold have shown remarkable efficacy in targeting key enzymes involved in cellular signaling and proliferation.
Key Biological Activities:
-
Kinase Inhibition: A primary area of application is in the development of kinase inhibitors. Derivatives have demonstrated potent, often dual, inhibitory activity against targets like c-Met (hepatocyte growth factor receptor) and Pim-1 kinase, both of which are crucial in cancer progression.[6][9][13]
-
Antiproliferative Activity: By inhibiting key kinases, these compounds effectively halt the cell cycle and induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).[6][9][14]
-
Anti-parasitic Properties: The scaffold has been identified as a potent lead against the parasite Cryptosporidium parvum, the causative agent of cryptosporidiosis, a severe diarrheal disease.[7]
Comparative Analysis: Performance Against Alternative Heterocycles
The utility of the triazolo[4,3-b]pyridazine scaffold is best understood when compared to other heterocyclic systems targeting similar biological pathways. For this analysis, we will consider its performance against well-established heterocyclic cores in oncology: Quinolines and Pyrimidines .
Performance Metric 1: Potency and Mechanism of Action in Kinase Inhibition
Many small molecule kinase inhibitors function by competing with ATP for its binding site on the enzyme. The triazolo[4,3-b]pyridazine core has proven to be an effective scaffold for orienting functional groups to interact with the hinge region of the kinase ATP-binding pocket.
A recent study synthesized a series of novel triazolo[4,3-b]pyridazine derivatives and evaluated them as dual inhibitors of c-Met and Pim-1 kinases.[6][9] The lead compound from this series, designated 4g , demonstrated exceptional potency.
| Compound/Scaffold | Target Kinase | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source(s) |
| Compound 4g (Triazolo[4,3-b]pyridazine) | c-Met | 0.163 ± 0.01 | Staurosporine | - | [6][9] |
| Compound 4g (Triazolo[4,3-b]pyridazine) | Pim-1 | 0.283 ± 0.01 | Staurosporine | - | [6][9] |
| Foretinib (Quinoline) | c-Met | 0.004 | - | - | PubChem CID: 11626560 |
| SGI-1776 (Pyrazolo-pyrimidine) | Pim-1 | 0.007 | - | - | PubChem CID: 16654859 |
Analysis and Field Insights:
-
Potency: While the triazolo[4,3-b]pyridazine derivative 4g shows potent nanomolar activity, established kinase inhibitors based on quinoline (Foretinib) and pyrazolo-pyrimidine (SGI-1776) scaffolds can exhibit even greater single-target potency.
-
Dual Inhibition: The key advantage of the triazolo[4,3-b]pyridazine scaffold in this context is its demonstrated ability to be engineered for potent dual inhibition.[6][9] Targeting multiple oncogenic pathways simultaneously is a critical strategy for overcoming drug resistance.
-
Causality: The rigid, planar structure of the fused ring system allows for precise positioning of substituents. Docking studies suggest that the triazolo[4,3-b]pyridazine core interacts effectively with the ATP-binding sites of both c-Met and Pim-1.[6][9]
The signaling pathway affected by the dual inhibition of c-Met and Pim-1 is illustrated below. Inhibition of c-Met blocks the downstream PI3K/AKT/mTOR pathway, while Pim-1 inhibition also impacts cell survival and proliferation signaling.
Caption: Dual inhibition of c-Met and Pim-1 by a triazolo[4,3-b]pyridazine derivative.
Performance Metric 2: Cellular Activity & Cytotoxicity
Potency in a biochemical assay must translate to activity in a cellular context. Cell-based assays measure a compound's ability to cross the cell membrane and engage its target in a complex biological environment.
The antiproliferative effects of triazolo[4,3-b]pyridazine derivatives have been evaluated against a panel of cancer cell lines.
| Compound/Scaffold | Cell Line | Assay Type | Endpoint | Result | Source(s) |
| Compound 4q (Triazolo[4,3-b]pyridazine) | A549 (Lung) | Antiproliferative | IC₅₀ | 0.008 µM | [11][14] |
| Compound 4q (Triazolo[4,3-b]pyridazine) | HT-1080 (Fibrosarcoma) | Antiproliferative | IC₅₀ | 0.012 µM | [11][14] |
| SLU-2633 (Triazolo[4,3-b]pyridazine) | C. parvum infected cells | Anti-parasitic | EC₅₀ | 0.17 µM | [7] |
| Nitazoxanide (Thiazolide) | C. parvum infected cells | Anti-parasitic | EC₅₀ | ~1-10 µM | [7] |
Analysis and Field Insights:
-
Anticancer Efficacy: Derivatives like 4q show single-digit nanomolar cytotoxicity against several cancer cell lines, demonstrating excellent translation from enzyme inhibition to cellular effect.[11][14] This potency is comparable to highly effective clinical candidates.
-
Anti-parasitic Efficacy: In the context of cryptosporidiosis, the triazolopyridazine lead SLU-2633 is significantly more potent than Nitazoxanide, the only FDA-approved drug for this indication.[7] This highlights the scaffold's potential in infectious disease research.
-
Structure-Activity Relationship (SAR): Studies show that the nature of the aryl groups substituted on the triazolo[4,3-b]pyridazine core is critical for activity. For instance, a 3-amino-4-methoxyphenyl group at one position was found to be crucial for the high antiproliferative activity of compound 4q.[11][14]
Performance Metric 3: Safety and Selectivity
An ideal drug candidate is not only potent but also selective, minimizing off-target effects that can lead to toxicity. A common liability for heterocyclic compounds is the inhibition of the hERG potassium ion channel, which can lead to cardiac arrhythmia.
| Compound/Scaffold | Off-Target | Assay | Result | Source(s) |
| SLU-2633 (Triazolo[4,3-b]pyridazine) | hERG Channel | Patch-clamp | Inhibition at 10 µM | [7] |
| Compound 17a (dihydro-Triazolo[4,3-b]pyridazine) | hERG Channel | Patch-clamp | ~2-fold less inhibition than SLU-2633 | [7] |
| Compound 42 (Triazolo[4,3-b]pyridazine) | hERG Channel | Not specified | No significant inhibition at 20 µM | [8] |
Analysis and Field Insights:
-
hERG Liability: The triazolo[4,3-b]pyridazine scaffold can exhibit affinity for the hERG channel, as seen with SLU-2633.[7] This is a critical parameter to monitor during lead optimization.
-
Mitigation through SAR: Encouragingly, modifications to the core structure can mitigate this risk. For example, saturating the pyridazine ring (as in compound 17a ) or optimizing substituents (as in compound 42 ) significantly reduced or eliminated hERG inhibition while retaining desired potency.[7][8] This demonstrates the "tunability" of the scaffold, a highly desirable feature in drug development.
Experimental Methodologies: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are essential. Below are representative protocols for key assays used to evaluate these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for c-Met or Pim-1)
This protocol describes a common method for determining the IC₅₀ value of an inhibitor against a purified enzyme. The causality is direct: a reduction in signal (e.g., luminescence from ATP depletion) is proportional to the inhibition of kinase activity.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified recombinant kinase (e.g., c-Met) and its specific substrate peptide to desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compound (e.g., Triazolo[4,3-b]pyridazine derivative) in DMSO, then dilute further in kinase buffer. A typical starting concentration is 100 µM, serially diluted 1:3.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the diluted kinase solution to each well.
-
Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" controls (buffer only).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a solution containing the substrate peptide and ATP (at its Kₘ concentration) to each well to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 1-2 hours. The exact time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Add 20 µL of a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Antiproliferative Assay (Cytotoxicity)
This protocol measures the effect of a compound on the proliferation of cancer cells. It is a foundational assay in oncology drug discovery.[16][17]
Principle: The assay uses a reagent that is converted into a fluorescent or colored product by metabolically active, viable cells. A decrease in signal indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., A549) under standard conditions (e.g., 37°C, 5% CO₂).
-
Harvest the cells and count them using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compound to the respective wells.
-
Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Viability Assessment:
-
Add 20 µL of a viability reagent (e.g., CellTiter-Blue® or resazurin-based solution) to each well.
-
Incubate for 1-4 hours, allowing viable cells to convert the reagent into its fluorescent product.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Subtract the background fluorescence from the no-cell controls.
-
Normalize the data to the vehicle-only control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ or EC₅₀ value.
-
Synthetic Accessibility
The feasibility of a chemical scaffold is also dependent on its synthetic tractability. The[6][7][8]triazolo[4,3-b]pyridazine core is generally accessible through well-established synthetic routes.[14][18] A common approach involves the cyclization of a pyridazinyl hydrazone precursor.
Caption: General synthetic pathway to 3,6-diaryl-[6][7][8]triazolo[4,3-b]pyridazines.
This multi-step synthesis allows for significant diversity. Different aryl groups can be introduced via the acetophenone and benzoic hydrazide starting materials, enabling extensive SAR studies to optimize potency and pharmacokinetic properties.[14]
Conclusion and Authoritative Perspective
The[6][7][8]triazolo[4,3-b]pyridazine scaffold represents a highly versatile and potent platform in modern drug discovery.
Key Advantages:
-
Proven Potency: Derivatives have demonstrated nanomolar potency against multiple important targets in oncology and infectious disease.[6][7][11]
-
Structural Rigidity: The fused ring system provides a rigid core, which can reduce the entropic penalty of binding to a target and allows for more predictable SAR.
-
Tunability: The scaffold is amenable to chemical modification, allowing for the optimization of potency while mitigating off-target effects like hERG inhibition.[7][8]
-
Dual-Targeting Capability: The structure has been successfully exploited to create dual inhibitors, a valuable strategy for addressing complex diseases and drug resistance.[6][9]
Considerations and Comparison:
-
When compared to "gold standard" heterocyclic scaffolds like quinolines or pyrimidines, the triazolo[4,3-b]pyridazine system may not always yield the absolute highest single-target potency. However, its strength lies in its balanced profile and its suitability for more complex targeting strategies.
-
Like many nitrogen-rich heterocycles, careful monitoring of properties like hERG affinity and metabolic stability is a mandatory part of the development process. The available data shows that these challenges are surmountable through rational design.[7]
For researchers and drug development professionals, the triazolo[4,3-b]pyridazine core should be considered a high-value scaffold, particularly when designing kinase inhibitors or when seeking novel leads in challenging therapeutic areas. Its synthetic accessibility and demonstrated biological performance provide a solid foundation for the development of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 18. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Novel Triazolo[4,3-b]pyridazine-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency and selectivity remains a cornerstone of oncological research. Within this landscape, derivatives of the Triazolo[4,3-b]pyridazine-6-carboxylic acid scaffold have emerged as a promising class of compounds, exhibiting significant antitumor properties through various mechanisms of action. This guide provides a comparative analysis of the efficacy of different derivatives, supported by experimental data, to aid researchers in the identification and development of next-generation cancer therapeutics.
I. Comparative Analysis of Antiproliferative and Kinase Inhibition Activity
Recent studies have highlighted several key derivatives of Triazolo[4,3-b]pyridazine-6-carboxylic acid with potent biological activity. The data presented below summarizes the in vitro efficacy of these compounds against various cancer cell lines and their inhibitory activity against key oncogenic kinases.
Antiproliferative Activity
The antiproliferative effects of various derivatives have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| 4g | c-Met, Pim-1 | MCF-7 (Breast) | 0.56 ± 0.03 | [1] |
| 4a | c-Met, Pim-1 | MCF-7 (Breast) | 2.97 ± 0.18 | [1] |
| 4q | Tubulin | SGC-7901 (Gastric) | 0.014 | [2] |
| A549 (Lung) | 0.008 | [2] | ||
| HT-1080 (Fibrosarcoma) | 0.012 | [2] | ||
| 8l | Not Specified | MV4-11 (Leukemia) | 1.5 | [3] |
| K562 (Leukemia) | >25 | [3] | ||
| G361 (Melanoma) | 21.6 | [3] | ||
| HCC827 (Lung) | 10.8 | [3] |
Key Observations:
-
Compound 4q demonstrates exceptional potency against a range of cancer cell lines, with IC50 values in the nanomolar range, by targeting tubulin polymerization.[2]
-
Compounds 4g and 4a show significant activity against MCF-7 breast cancer cells, acting as dual inhibitors of c-Met and Pim-1 kinases.[1]
-
Compound 8l exhibits potent and selective activity against the MV4-11 leukemia cell line.[3]
Kinase Inhibition
Several Triazolo[4,3-b]pyridazine derivatives have been specifically designed to target key kinases involved in cancer cell signaling. The inhibitory activities of lead compounds against their respective kinase targets are presented in Table 2.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4g | c-Met | 0.163 ± 0.01 | [1] |
| Pim-1 | 0.283 ± 0.01 | [1] |
Key Observations:
-
Compound 4g is a potent dual inhibitor of both c-Met and Pim-1 kinases, with IC50 values in the low micromolar range.[1] This dual-targeting approach can be advantageous in overcoming resistance mechanisms.
II. Signaling Pathways and Mechanisms of Action
The anticancer effects of these derivatives are attributed to their modulation of critical cellular signaling pathways.
c-Met and Pim-1 Inhibition and the PI3K/AKT/mTOR Pathway
Compounds such as 4g exert their anticancer effects by inhibiting the c-Met and Pim-1 kinases.[1] These kinases are crucial components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and apoptosis.[4][5] Inhibition of c-Met and Pim-1 by these derivatives leads to the downregulation of downstream effectors such as p-PI3K, p-AKT, and p-mTOR, ultimately inducing cell cycle arrest and apoptosis.[1][6]
Caption: Dual inhibition of c-Met and Pim-1 by Triazolo[4,3-b]pyridazine derivatives.
Tubulin Polymerization Inhibition
Compound 4q acts as a potent antitubulin agent.[2] By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][7]
Caption: Inhibition of tubulin polymerization by Triazolo[4,3-b]pyridazine derivatives.
III. Experimental Protocols
To ensure the reproducibility of the presented findings, detailed methodologies for the key experiments are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: A generalized workflow for the MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
Caption: A generalized workflow for a luminescent kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of the target kinase, substrate, and ATP in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor solution (or DMSO for control), the kinase solution, and the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction to ATP.
-
Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Normalize the data to controls and plot against the inhibitor concentration to determine the IC50 value.[8][9]
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Detailed Protocol:
-
Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer.
-
Assay Setup: Tubulin is incubated with various concentrations of the test compound (e.g., 4q ), a positive control (e.g., paclitaxel), a negative control (e.g., CA-4), or a vehicle control (DMSO) at 37°C.
-
Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.
-
Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the polymerization curves of the treated samples to the control.
IV. Conclusion
The Triazolo[4,3-b]pyridazine-6-carboxylic acid scaffold represents a versatile platform for the development of potent and selective anticancer agents. The derivatives discussed in this guide demonstrate significant efficacy through distinct mechanisms of action, including dual kinase inhibition and disruption of microtubule dynamics. The provided experimental data and detailed protocols offer a valuable resource for researchers aiming to further explore and optimize this promising class of compounds for clinical applications. Future efforts should focus on in vivo efficacy studies and the development of derivatives with improved pharmacokinetic and safety profiles.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 1,2,4-triazolo[4,3- b ]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Validating the Anticancer Activity of Triazolo[4,3-b]pyridazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Triazolo[4,3-b]pyridazine derivatives against other established anticancer agents. The information is compiled from preclinical studies to offer an objective overview supported by experimental data. While specific data for Triazolo[4,3-b]pyridazine-6-carboxylic acid is not extensively available in the public domain, this guide focuses on the broader class of its derivatives, which have shown significant promise in cancer research.
I. Comparative Analysis of In Vitro Anticancer Activity
The anticancer potential of various Triazolo[4,3-b]pyridazine derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
Table 1: Anticancer Activity of Triazolo[4,3-b]pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound 4g | MCF-7 (Breast) | Not specified (Mean GI% = 55.84 at 10 µM) | Dual c-Met/Pim-1 inhibitor |
| Compound 4a | MCF-7 (Breast) | Not specified (Mean GI% = 29.08 at 10 µM) | Dual c-Met/Pim-1 inhibitor |
| Compound 4q | SGC-7901 (Gastric) | 0.014 | Antitubulin agent |
| A549 (Lung) | 0.008 | Antitubulin agent | |
| HT-1080 (Fibrosarcoma) | 0.012 | Antitubulin agent | |
| Compound 8l | MV4-11 (Leukemia) | 1.5 | Kinase inhibitor |
| Compound 12e | A549 (Lung) | 1.06 | c-Met inhibitor |
| MCF-7 (Breast) | 1.23 | c-Met inhibitor | |
| HeLa (Cervical) | 2.73 | c-Met inhibitor |
Table 2: Anticancer Activity of Alternative/Reference Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Combretastatin A-4 (CA-4) | SGC-7901 (Gastric) | 0.009 - 0.012 | Antitubulin agent |
| A549 (Lung) | 0.009 - 0.012 | Antitubulin agent | |
| HT-1080 (Fibrosarcoma) | 0.009 - 0.012 | Antitubulin agent | |
| Ovarian Cancer (mean) | 0.27 (continuous exposure) | Antitubulin agent[1] | |
| Staurosporine | BGC-823 (Gastric) | 0.07 (in combination) | Broad-spectrum kinase inhibitor[2] |
| Oral & Pancreatic Cancer Cells | Potent apoptosis inducer | Broad-spectrum kinase inhibitor | |
| EGFR | 0.0881 | Kinase inhibitor[3] | |
| HER2 | 0.0355 | Kinase inhibitor[3] |
II. Signaling Pathways and Mechanisms of Action
Triazolo[4,3-b]pyridazine derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
A. Dual Inhibition of c-Met and Pim-1 Kinases
Certain derivatives, such as compound 4g, act as dual inhibitors of c-Met and Pim-1 kinases.[4][5] The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase are frequently overexpressed in various cancers and are associated with poor prognosis. Their simultaneous inhibition can lead to a synergistic anticancer effect.
Caption: Inhibition of c-Met and Pim-1 signaling pathways by Triazolo[4,3-b]pyridazine derivatives.
B. Disruption of Tubulin Polymerization
Another important mechanism of action for some Triazolo[4,3-b]pyridazine derivatives, like compound 4q, is the inhibition of tubulin polymerization.[6] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Disruption of microtubule dynamics by Triazolo[4,3-b]pyridazine derivatives.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Triazolo[4,3-b]pyridazine derivatives.
A. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]
B. Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS).
Protocol:
-
Cell Collection: Induce apoptosis using the desired method and collect 1-5 x 10^5 cells by centrifugation.[8]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and optionally 5 µL of Propidium Iodide (PI) to the cell suspension.[8][9]
-
Incubation: Incubate the mixture for 5-20 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
C. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing gently. Store at 4°C for at least 2 hours.[10]
-
Washing: Centrifuge the fixed cells and wash with cold PBS.[10]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[10]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C or room temperature, protected from light.[10]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[11]
D. Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP.[12]
-
Compound Addition: Add the test compound at the desired concentration to the reaction mixture.
-
Initiate Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate and place it in a spectrophotometer set to 37°C.
-
Monitoring: Monitor the increase in optical density (turbidity) at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[13]
IV. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anticancer activity of a novel compound.
Caption: General workflow for anticancer drug screening and mechanism of action studies.
V. Conclusion
Derivatives of the Triazolo[4,3-b]pyridazine scaffold have demonstrated potent anticancer activities through various mechanisms, including the inhibition of key cancer-related kinases and the disruption of microtubule dynamics. The presented data indicates that certain derivatives exhibit comparable or even superior potency to established anticancer agents like Combretastatin A-4 in preclinical models. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully validate their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising class of anticancer compounds.
References
- 1. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Protein kinase inhibitor staurosporine enhances cytotoxicity of antitumor drugs to cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. atcc.org [atcc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Triazolo[4,3-b]pyridazine-6-carboxylic Acid Analogs
The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazolo[4,3-b]pyridazine-6-carboxylic acid analogs and related derivatives, focusing on their anticancer properties through the inhibition of key kinases such as c-Met and PIM, as well as their role as antitubulin agents.
I. Comparative Biological Activity of Triazolo[4,3-b]pyridazine Analogs
The biological evaluation of triazolo[4,3-b]pyridazine derivatives has revealed potent inhibitory activity against several cancer-related targets. The following tables summarize the in vitro efficacy of selected analogs against different cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Triazolo[4,3-b]pyridazine Analogs
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 4q | SGC-7901 | 0.014 | 3-amino-4-methoxyphenyl at B-ring | [1][2][3] |
| A549 | 0.008 | [1][2][3] | ||
| HT-1080 | 0.012 | [1][2][3] | ||
| 12e | A549 | 1.06 ± 0.16 | 2-pyridyl group on the 5-methyl-thiazole | [4][5] |
| MCF-7 | 1.23 ± 0.18 | [4][5] | ||
| HeLa | 2.73 ± 0.33 | [4][5] | ||
| 4g | MCF-7 | Not specified (Apoptosis induction) | Dual c-Met/Pim-1 inhibitor | [6][7][8][9] |
| 17a | Cryptosporidium parvum | 1.2 (EC50) | 7,8-dihydro-[4][5][10]triazolo[4,3-b]pyridazine | [11] |
Table 2: Kinase Inhibitory Activity of Triazolo[4,3-b]pyridazine Analogs
| Compound | Target Kinase | IC50 (µM) | Key Structural Features | Reference |
| 4g | c-Met | 0.163 ± 0.01 | Dual c-Met/Pim-1 inhibitor | [6][7][8][9] |
| Pim-1 | 0.283 ± 0.01 | [6][7][8][9] | ||
| 42 | PIM-1/PIM-3 | Selective inhibition | Tricyclic triazolo[4,3-b]pyridazine based | [10] |
II. Experimental Protocols
The biological activities summarized above were determined using a variety of standard experimental protocols. Detailed methodologies for the key assays are provided below.
A. Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[4][5]
B. Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases, such as c-Met and Pim-1, was determined using in vitro kinase assays.
-
Assay Principle: The assays are typically based on the measurement of ATP consumption or the phosphorylation of a substrate peptide by the kinase.
-
Reaction Mixture: The kinase, substrate, ATP, and the test compound at various concentrations are incubated in a reaction buffer.
-
Detection: The kinase activity is quantified, for example, by using a luminescence-based assay that measures the amount of remaining ATP or by detecting the phosphorylated substrate using specific antibodies.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[6][7]
C. Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization was assessed to identify antitubulin agents.
-
Reaction Setup: A reaction mixture containing tubulin, GTP, and various concentrations of the test compound in a polymerization buffer is prepared.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time at 37 °C.
-
Data Analysis: The extent of inhibition of tubulin polymerization is calculated by comparing the absorbance changes in the presence of the compound to that of a control.[2]
III. Signaling Pathways and Experimental Workflows
The triazolo[4,3-b]pyridazine analogs often exert their anticancer effects by modulating specific signaling pathways. The following diagrams illustrate a key pathway targeted by these compounds and a general workflow for their synthesis and evaluation.
Caption: Dual inhibition of c-Met and Pim-1 by a triazolo[4,3-b]pyridazine analog.
Caption: A typical workflow for the synthesis and evaluation of novel drug candidates.
IV. Structure-Activity Relationship (SAR) Insights
The data presented reveals several key SAR trends for the triazolo[4,3-b]pyridazine scaffold:
-
Substitutions on the Triazolopyridazine Core: Modifications at various positions of the core structure significantly impact biological activity. For instance, the introduction of a 3-amino-4-methoxyphenyl group at the B-ring of 3,6-diaryl-[4][5][10]triazolo[4,3-b]pyridazines, as seen in compound 4q , leads to potent antitubulin activity with IC50 values in the nanomolar range.[1][2][3]
-
Side Chain Modifications: The nature of the side chains plays a crucial role in determining the potency and selectivity of these analogs. In the case of c-Met inhibitors, the presence of a 2-pyridyl group on a 5-methyl-thiazole moiety, as in compound 12e , was found to be important for cytotoxicity against various cancer cell lines.[4][5]
-
Dual Inhibition: Some analogs, such as compound 4g , have been developed as dual inhibitors targeting both c-Met and Pim-1 kinases.[6][7][8][9] This dual-targeting approach can potentially lead to enhanced therapeutic efficacy and overcome drug resistance.
-
Scaffold Hopping: A scaffold hopping strategy, starting from a known pan-PIM inhibitor, led to the discovery of a novel series of tricyclic triazolo[4,3-b]pyridazine-based compounds with selective PIM-1/PIM-3 inhibitory profiles.[10]
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Triazolo[4,3-b]pyridazine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Triazolo[4,3-b]pyridazine scaffold is a promising heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Various derivatives have been synthesized and evaluated for their potential as therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo activities of Triazolo[4,3-b]pyridazine derivatives, with a focus on their anticancer properties. It is important to note that while a significant body of in vitro data exists for multiple derivatives, specific experimental data for Triazolo[4,3-b]pyridazine-6-carboxylic acid is limited in publicly available research. The following sections summarize the available data on closely related analogues to provide a broader understanding of the structure-activity relationships and the potential for in vitro to in vivo translation.
Quantitative Data Summary
The in vitro activity of various Triazolo[4,3-b]pyridazine derivatives has been predominantly assessed through their cytotoxic effects on cancer cell lines and their inhibitory activity against specific kinases. The data presented below is a compilation from multiple studies and showcases the potency of these compounds.
Table 1: In Vitro Cytotoxicity of Triazolo[4,3-b]pyridazine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Growth Inhibition % (GI%) at 10µM | Reference |
| 4g | MCF-7 (Breast) | Cytotoxicity | 0.56 | 55.84 (Mean) | [1][2] |
| 4a | MCF-7 (Breast) | Cytotoxicity | 2.97 | 29.08 (Mean) | [1][2] |
| 12e | A549 (Lung) | Cytotoxicity | 1.06 | Not Reported | [3][4] |
| 12e | MCF-7 (Breast) | Cytotoxicity | 1.23 | Not Reported | [3][4] |
| 12e | HeLa (Cervical) | Cytotoxicity | 2.73 | Not Reported | [3][4] |
| RDg | A549 (Lung) | Cytotoxicity | 15.70 | Not Reported | [5] |
| 4q | SGC-7901 (Gastric) | Antiproliferative | 0.014 | Not Reported | [6] |
| 4q | A549 (Lung) | Antiproliferative | 0.008 | Not Reported | [6] |
| 4q | HT-1080 (Fibrosarcoma) | Antiproliferative | 0.012 | Not Reported | [6] |
Table 2: In Vitro Kinase Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 4g | c-Met | Kinase Inhibition | 0.163 | [2] |
| 4g | Pim-1 | Kinase Inhibition | 0.283 | [2] |
| 12e | c-Met | Kinase Inhibition | 0.090 | [3][4] |
As of the latest available data, specific in vivo efficacy, pharmacokinetic, or toxicology data for Triazolo[4,3-b]pyridazine-6-carboxylic acid has not been reported in the reviewed literature. However, a study on a related derivative, RDg , has demonstrated its anticancer efficacy in an animal model.
Table 3: In Vivo Antitumor Activity of a Triazolo[4,3-b]pyridazine Derivative
| Compound ID | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition | Reference |
| RDg | Mouse | Ehrlich Ascites Carcinoma | 5 mg/kg | 90% | [5] |
Signaling Pathways and Experimental Workflows
The mechanism of action for several potent Triazolo[4,3-b]pyridazine derivatives involves the dual inhibition of c-Met and Pim-1 kinases. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/AKT/mTOR pathway.[1][2][7]
Caption: c-Met and Pim-1 signaling pathway inhibition.
The evaluation of novel anticancer compounds typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies.
Caption: Preclinical anticancer drug discovery workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays mentioned in the literature for evaluating Triazolo[4,3-b]pyridazine derivatives.
In Vitro Cell Viability (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Triazolo[4,3-b]pyridazine derivative (typically in a dose-response manner) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay (c-Met/Pim-1)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents: Recombinant human c-Met or Pim-1 kinase, a suitable substrate (e.g., a specific peptide), and ATP are required.
-
Reaction Setup: The kinase, substrate, and the Triazolo[4,3-b]pyridazine derivative (at various concentrations) are pre-incubated in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MCF-7, A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are randomized into control and treatment groups. The Triazolo[4,3-b]pyridazine derivative is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Other parameters such as body weight changes and any observed signs of toxicity are also analyzed.
Conclusion
The Triazolo[4,3-b]pyridazine scaffold has proven to be a valuable template for the development of potent anticancer agents, with several derivatives demonstrating significant in vitro activity against various cancer cell lines. The primary mechanism of action for some of the most active compounds is the dual inhibition of c-Met and Pim-1 kinases. While the in vitro data is encouraging, the correlation to in vivo efficacy is still an area of active investigation. The limited availability of in vivo data, especially for the specific compound Triazolo[4,3-b]pyridazine-6-carboxylic acid, underscores the need for further preclinical studies to fully assess the therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of these promising molecules.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Molecular Docking Analysis of Triazolo[4,3-b]pyridazine Derivatives
A guide for researchers and drug development professionals on the comparative molecular docking of Triazolo[4,3-b]pyridazine derivatives against key cancer targets.
The Triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly in the realm of oncology. This guide provides a comparative overview of the molecular docking performance of various Triazolo[4,3-b]pyridazine derivatives against several key protein targets implicated in cancer progression. The information presented herein is synthesized from multiple studies and aims to provide researchers with a comprehensive understanding of the structure-activity relationships and binding interactions of this important class of compounds.
I. Overview of Triazolo[4,3-b]pyridazine Derivatives and Their Targets
Derivatives of the Triazolo[4,3-b]pyridazine core have been extensively investigated for their potential as inhibitors of various protein kinases and other important biological targets. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds and guiding the design of more potent and selective inhibitors. Some of the key protein targets that have been explored in the context of Triazolo[4,3-b]pyridazine derivatives include:
-
c-Met/Pim-1 Kinases: Dual inhibitors of c-Met and Pim-1 kinases have shown significant promise as anticancer agents.[1][2]
-
PIM Kinase Family (PIM-1, PIM-2, PIM-3): These kinases are attractive targets for cancer therapy, and several Triazolo[4,3-b]pyridazine-based inhibitors have been developed.[3]
-
Tubulin: Some derivatives have been designed as antitubulin agents, interfering with microtubule dynamics.[4][5]
-
BRD4 Bromodomain: The bromodomain and extraterminal (BET) protein family, particularly BRD4, are epigenetic readers and are considered important cancer targets.[6]
-
Cyclooxygenase-2 (COX-2): Certain pyridazine derivatives have been evaluated for their COX-2 inhibitory activity for anti-inflammatory purposes.[7]
II. Comparative Docking Performance
The following tables summarize the molecular docking results for representative Triazolo[4,3-b]pyridazine derivatives against their respective protein targets. The data includes docking scores, which are indicative of the binding affinity, and key interacting residues within the protein's binding site.
Table 1: Docking Performance of Dual c-Met/Pim-1 Inhibitors
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4g | c-Met | Not explicitly stated, but showed a similar mode of interaction at the ATP-binding site compared to docked ligands. | Not explicitly detailed in the abstract. | [1][2] |
| Compound 4g | Pim-1 | Not explicitly stated, but showed a similar mode of interaction at the ATP-binding site compared to docked ligands. | Not explicitly detailed in the abstract. | [1][2] |
| Compound 4a | c-Met/Pim-1 | Not explicitly stated, but had strong antiproliferative cytotoxic impacts. | Not explicitly detailed in the abstract. | [1][2] |
Note: While specific docking scores are not always reported in the abstracts, the studies confirm favorable interactions in the ATP-binding pocket.
Table 2: Docking Performance of PIM-1 Kinase Inhibitors
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Various Analogs | PIM-1 Kinase | Not explicitly stated, but analogs occupied the active site. | LYS67, ASP186, GLU171 | [8] |
Table 3: Docking Performance of BRD4 Bromodomain Inhibitors
| Compound | Target | IC50 (µM) | Key Interacting Residues | Reference |
| Series of derivatives | BRD4 BD1 | Micromolar | Conserved WPF motif | [6] |
Note: The study focused on IC50 values and crystallographic binding modes rather than specific docking scores.
III. Experimental Protocols for Molecular Docking
The following is a generalized experimental protocol for molecular docking based on methodologies reported in the cited literature.
A. Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the structure is optimized for the docking calculations. This often involves assigning protonation states and minimizing the energy of the structure.
-
Ligand Preparation: The 2D structures of the Triazolo[4,3-b]pyridazine derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized.
B. Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the target protein. This grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the defined grid box and sample different conformations and orientations.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses with the best scores are then selected for further analysis.
C. Analysis and Validation
-
Binding Mode Analysis: The best-docked poses are visualized to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
RMSD Calculation: To validate the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's active site, and the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose is calculated. An RMSD value of less than 2 Å is generally considered a successful validation.
IV. Visualizations
Signaling Pathway of c-Met and Pim-1 Kinases
Caption: Simplified signaling pathway of c-Met and Pim-1 kinases and the inhibitory action of Triazolo[4,3-b]pyridazine derivatives.
General Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
This guide provides a snapshot of the extensive research conducted on Triazolo[4,3-b]pyridazine derivatives. The comparative molecular docking data, coupled with the experimental protocols and visual workflows, offer valuable insights for researchers in the field of drug discovery and development. The versatility of the Triazolo[4,3-b]pyridazine scaffold continues to make it a promising starting point for the design of novel therapeutics.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.vensel.org [pubs.vensel.org]
Unraveling the Molecular Mechanisms of Triazolo[4,3-b]pyridazine-6-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of Triazolo[4,3-b]pyridazine-6-carboxylic acid and its derivatives, focusing on their mechanism of action as potent kinase inhibitors and anti-cancer agents. We present a compilation of experimental data, detailed protocols for key assays, and visual representations of the signaling pathways involved to facilitate a deeper understanding of this promising class of compounds.
Mechanism of Action: A Multi-Targeted Approach
Derivatives of the Triazolo[4,3-b]pyridazine core primarily exert their anti-cancer effects through the inhibition of key protein kinases involved in tumor cell proliferation, survival, and metastasis. The most prominent targets identified are c-Met and Pim-1 kinases . By binding to the ATP-binding sites of these kinases, these compounds disrupt their function, leading to the inhibition of cancer cell growth.[1] Some derivatives have also demonstrated potent antitubulin activity , further contributing to their cytotoxic effects.
Dual c-Met and Pim-1 Inhibition
Many Triazolo[4,3-b]pyridazine derivatives have been identified as potent dual inhibitors of c-Met and Pim-1 kinases.[2][3] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers. Pim-1, a serine/threonine kinase, is also a key player in cell cycle progression and apoptosis. The dual inhibition of both c-Met and Pim-1 presents a promising strategy for overcoming drug resistance and enhancing anti-tumor efficacy.
The inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation.[2][3] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Comparative Performance Data
The following tables summarize the in vitro inhibitory and antiproliferative activities of representative Triazolo[4,3-b]pyridazine derivatives compared to established inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference Inhibitor | Ref. IC50 (µM) |
| Derivative 4g | c-Met | 0.163 ± 0.01 | Foretinib | 0.0004 |
| Pim-1 | 0.283 ± 0.01 | - | - | |
| Derivative 4a | c-Met | Not specified | - | - |
| Pim-1 | Not specified | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI% at 10 µM | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| Derivative 4g | CCRF-CEM | Leukemia | 85.88 | - | - | - |
| RPMI-8226 | Leukemia | 86.88 | - | - | - | |
| HCC-2998 | Colon Cancer | 85.07 | - | - | - | |
| HCT-116 | Colon Cancer | 72.71 | - | - | - | |
| HCT-15 | Colon Cancer | 73.30 | - | - | - | |
| KM12 | Colon Cancer | 71.51 | - | - | - | |
| NCI/ADR-RES | Ovarian Cancer | 73.98 | - | - | - | |
| 786-0 | Renal Cancer | 77.10 | - | - | - | |
| CAKI-1 | Renal Cancer | 78.54 | - | - | - | |
| MCF7 | Breast Cancer | 86.77 | - | - | - | |
| Derivative 4a | - | - | 29.08 (mean) | - | - | - |
| Combretastatin A-4 | Ovarian Cancer | Ovarian | - | 0.27 (continuous exposure) | - | - |
| B-16 Melanoma | Melanoma | - | 0.0007 (continuous exposure) | - | - | |
| P-388 Leukemia | Leukemia | - | 0.0007 (continuous exposure) | - | - | |
| HeLa | Cervical Cancer | - | 95.90 | Cisplatin | 13.74 | |
| JAR | Choriocarcinoma | - | 88.89 | Cisplatin | 7.21 | |
| Foretinib | T98G | Glioblastoma | - | 4.66 ± 0.29 | - | - |
| U87MG | Glioblastoma | - | 29.99 ± 1.31 | - | - | |
| SNU620 | Gastric Cancer | - | 0.0219 | - | - | |
| MKN45 | Gastric Cancer | - | 0.0134 | - | - |
GI% represents the percentage of growth inhibition at a 10 µM concentration. IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by Triazolo[4,3-b]pyridazine derivatives.
Caption: The c-Met signaling pathway is inhibited by Triazolo[4,3-b]pyridazine derivatives.
References
Comparative Analysis of Off-Target Effects: Triazolo[4,3-b]pyridazine-6-carboxylic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target effects of Triazolo[4,3-b]pyridazine-6-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide leverages findings from structurally related compounds and the broader class of Triazolo[4,3-b]pyridazine derivatives to infer a likely off-target profile and recommend appropriate experimental validation.
Executive Summary
The Triazolo[4,3-b]pyridazine scaffold is a well-established pharmacophore in modern drug discovery, frequently utilized for the development of kinase inhibitors. Numerous derivatives have been investigated as potent inhibitors of oncogenic kinases such as Pim-1 and c-Met, as well as for their ability to disrupt tubulin polymerization.[1][2] Consequently, the primary off-target liabilities for compounds containing this core structure, including Triazolo[4,3-b]pyridazine-6-carboxylic acid, are predicted to be other kinases and components of the cell cycle machinery. Safety pharmacology studies on related compounds have also highlighted the potential for interactions with channels such as hERG. This guide will compare the known activities of related compounds to provide a predictive off-target profile for Triazolo[4,3-b]pyridazine-6-carboxylic acid and detail the experimental protocols necessary for its comprehensive evaluation.
Predicted Off-Target Profile of Triazolo[4,3-b]pyridazine-6-carboxylic Acid
Based on the known targets of the Triazolo[4,3-b]pyridazine chemical class, the following off-target effects should be considered for Triazolo[4,3-b]pyridazine-6-carboxylic acid:
-
Kinase Inhibition: Cross-reactivity with other kinases beyond the primary target is highly probable. The Pim and c-Met kinase families are key areas of concern.
-
Microtubule Dynamics: Interference with tubulin polymerization is a known activity of some derivatives.[1]
-
Cardiotoxicity: Inhibition of the hERG channel is a potential liability, as identified in studies of related compounds.[3]
The following sections provide comparative data from representative compounds and detail the experimental workflows for assessing these potential off-target effects.
Comparative Off-Target Data of Representative Triazolo[4,3-b]pyridazine Derivatives
The following table summarizes the known biological activities and off-target profiles of several well-characterized Triazolo[4,3-b]pyridazine derivatives. This data serves as a basis for predicting the off-target profile of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
| Compound Class | Primary Target(s) | Known Off-Targets/Side Effects | Reference Compound(s) | Key Findings |
| Pim Kinase Inhibitors | Pim-1, Pim-2, Pim-3 | Other kinases, hERG channel | Compound 42 (from a series of triazolo[4,3-b]pyridazine based tricycles) | Demonstrated selective PIM-1/PIM-3 inhibition with no significant hERG inhibition at 20 µM.[3] |
| c-Met/Pim-1 Dual Inhibitors | c-Met, Pim-1 | PI3K/AKT/mTOR pathway components | Compound 4g (a 3,6-disubstituted triazolo[4,3-b]pyridazine) | Showed potent dual inhibition of c-Met and Pim-1, and also led to decreased levels of p-PI3K, p-AKT, and p-mTOR.[2] |
| Antitubulin Agents | Tubulin | - | Compound 4q (a 3,6-diaryl-[1][2][4]triazolo[4,3-b]pyridazine) | Effectively inhibited tubulin polymerization and arrested the cell cycle at the G2/M phase.[1] |
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of the off-target effects of Triazolo[4,3-b]pyridazine-6-carboxylic acid requires a multi-faceted experimental approach. The following are detailed methodologies for key experiments.
Kinase Panel Screening
Objective: To identify unintended kinase targets of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Methodology:
-
Assay Platform: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). A panel of at least 100 kinases is recommended for initial screening.
-
Compound Concentration: A single high concentration (e.g., 10 µM) is typically used for the primary screen.
-
Assay Principle (example: KINOMEscan™):
-
The compound of interest is incubated with a panel of DNA-tagged kinases.
-
An immobilized, active-site directed ligand is added to the mixture.
-
The amount of kinase captured by the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates that the test compound is binding to the kinase active site.
-
-
Data Analysis: Results are typically expressed as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 35%.
-
Follow-up: For any identified hits, dose-response studies should be performed to determine the IC₅₀ or Kᵢ values to quantify the potency of the off-target interaction.
hERG Channel Inhibition Assay
Objective: To assess the potential for cardiotoxicity by evaluating the inhibition of the hERG potassium channel.
Methodology:
-
Assay Platform: Automated patch-clamp electrophysiology (e.g., IonWorks Barracuda, Patchliner).
-
Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).
-
Procedure:
-
Cells are plated and cultured on the assay plates.
-
The compound of interest is added at multiple concentrations.
-
The hERG channel current is measured in response to a specific voltage protocol.
-
-
Data Analysis: The inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value is determined.
In Vitro Tubulin Polymerization Assay
Objective: To determine if the compound interferes with microtubule dynamics.
Methodology:
-
Assay Kit: Utilize a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Principle: The assay measures the change in light scattering or fluorescence of a reporter dye as purified tubulin polymerizes into microtubules.
-
Procedure:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The change in absorbance or fluorescence is monitored over time using a microplate reader.
-
-
Data Analysis: The rate and extent of tubulin polymerization are compared between treated and untreated samples. Known tubulin inhibitors (e.g., paclitaxel, colchicine) should be used as positive controls.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context of potential off-target effects, the following diagrams are provided.
Conclusion
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking the Triazolo[4,3-b]pyridazine Scaffold: A Comparative Analysis Against Established Anticancer Agents
Introduction: The Emergence of the Triazolo[4,3-b]pyridazine Scaffold in Oncology
The landscape of cancer therapy is perpetually evolving, with a continuous demand for novel chemical scaffolds that can overcome the limitations of existing treatments, such as acquired resistance and off-target toxicities. The triazolo[4,3-b]pyridazine core has recently garnered significant attention as a privileged heterocyclic structure in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal framework for designing potent and selective inhibitors of key oncogenic targets. While a broad range of derivatives from this scaffold are under investigation, this guide will focus on benchmarking the performance of representative Triazolo[4,3-b]pyridazine compounds against established drugs, providing a comparative analysis for researchers in drug discovery and development. This guide will specifically explore derivatives that have demonstrated significant activity as dual c-Met/Pim-1 kinase inhibitors and as potent antitubulin agents. For the purpose of this guide, we will use "TPDA" to refer to the Triazolo[4,3-b]pyridazine-derived agent under discussion in each section.
Mechanism 1: Dual Inhibition of c-Met and Pim-1 Kinases
The hepatocyte growth factor receptor (c-Met) and the proto-oncogene Pim-1 are key players in tumor cell proliferation, survival, and metastasis. Their simultaneous inhibition presents a promising strategy to overcome resistance mechanisms associated with targeting a single pathway. Certain TPDA derivatives have been identified as potent dual inhibitors of these kinases.
Comparative Efficacy of TPDA Derivatives Against Known c-Met and Pim-1 Inhibitors
The in vitro inhibitory activity of a lead TPDA derivative, compound 4g from a recent study, was benchmarked against clinically relevant inhibitors of c-Met (Crizotinib, Cabozantinib) and Pim-1 (SGI-1776).[1]
| Compound | Target(s) | IC50 (µM) | Cell Line Antiproliferative Activity (GI%) |
| TPDA Derivative (4g) | c-Met, Pim-1 | 0.163 (c-Met), 0.283 (Pim-1) | 55.84 (Mean) |
| Crizotinib | c-Met, ALK, ROS1 | 0.004 (c-Met) | Varies by cell line |
| Cabozantinib | c-Met, VEGFR, AXL, RET | 0.0013 (c-Met) | Varies by cell line |
| SGI-1776 | Pim-1, Pim-2, Pim-3, FLT3 | 0.007 (Pim-1) | Varies by cell line |
Data for comparator drugs are compiled from publicly available literature and databases.
As the data indicates, while the TPDA derivative demonstrates potent, dual-target inhibition in the sub-micromolar range, established single-target or multi-kinase inhibitors like Crizotinib and Cabozantinib show higher potency for c-Met. However, the dual-action nature of the TPDA derivative could offer a superior therapeutic window or a different resistance profile.
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by c-Met and Pim-1, and the experimental workflow to assess their inhibition, are depicted below.
Caption: c-Met and Pim-1 Signaling Pathways and Inhibition by TPDA.
Experimental Protocols
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against c-Met and Pim-1 kinases.
-
Reagent Preparation :
-
Prepare a 4X working solution of the respective kinase (c-Met or Pim-1) in kinase buffer.
-
Prepare a 4X serial dilution of the TPDA derivative and comparator drugs in kinase buffer with a constant DMSO concentration (e.g., 1%).
-
Prepare a 2X working solution of a suitable substrate (e.g., ULight™-poly GT for c-Met) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Assay Plate Setup (384-well) :
-
Add 5 µL of the 4X inhibitor dilutions to the respective wells.
-
Add 5 µL of kinase buffer with DMSO for positive control (0% inhibition) wells.
-
Add 5 µL of a potent, broad-spectrum inhibitor (e.g., Staurosporine) for negative control (100% inhibition) wells.
-
-
Enzyme Addition :
-
Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" controls.
-
-
Kinase Reaction Initiation :
-
Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection :
-
Add 10 µL of a Stop/Detection mix containing a europium-labeled antibody specific for the phosphorylated substrate and EDTA to stop the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value.
-
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the TPDA derivative and comparator drugs for 72 hours.
-
-
MTT Addition :
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition (GI%) relative to untreated control cells.
-
Mechanism 2: Antitubulin Activity
Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. A distinct class of TPDA derivatives has been shown to act as potent antitubulin agents, inhibiting tubulin polymerization.
Comparative Efficacy of TPDA Derivatives Against Known Antitubulin Agents
The antiproliferative activity of a lead antitubulin TPDA derivative, compound 4q , was compared to the well-known colchicine-site binding agent, Combretastatin A-4 (CA-4).
| Compound | Target | IC50 (µM) - SGC-7901 | IC50 (µM) - A549 | IC50 (µM) - HT-1080 |
| TPDA Derivative (4q) | Tubulin | 0.014 | 0.008 | 0.012 |
| Combretastatin A-4 (CA-4) | Tubulin | 0.009 | 0.012 | 0.011 |
The data reveals that the TPDA derivative 4q exhibits antiproliferative potency comparable to, and in some cases exceeding, that of CA-4, with IC50 values in the low nanomolar range.[2]
Mechanism of Action and Experimental Workflow
The process of tubulin polymerization and its inhibition by TPDA derivatives, along with the workflow for assessing this activity, is illustrated below.
Caption: Mechanism of Tubulin Polymerization Inhibition by TPDA.
Experimental Protocols
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
-
Reagent Preparation :
-
Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a GTP solution (e.g., 10 mM).
-
Prepare serial dilutions of the TPDA derivative and comparator drugs (e.g., CA-4, Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor).
-
-
Assay Procedure :
-
In a 96-well plate, add the test compounds to the wells.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition :
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to visualize the effect of the compounds on the rate and extent of polymerization.
-
This protocol is used to determine the phase of the cell cycle in which cells are arrested following treatment.
-
Cell Treatment and Harvesting :
-
Treat cells with the TPDA derivative or comparator drugs for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells, and wash with PBS.
-
-
Fixation :
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining :
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The Triazolo[4,3-b]pyridazine scaffold has demonstrated remarkable versatility, yielding derivatives with potent anticancer activity through distinct and clinically relevant mechanisms of action. As dual c-Met/Pim-1 inhibitors, these compounds offer a promising approach to tackling complex signaling networks in cancer. As antitubulin agents, they exhibit efficacy comparable to established drugs that target microtubule dynamics.
While the specific compound, Triazolo[4,3-b]pyridazine-6-carboxylic acid, has not been extensively profiled biologically in the reviewed literature, its core structure is a key component of these highly active molecules. Future research should focus on the synthesis and evaluation of this and other derivatives to fully explore the therapeutic potential of this chemical class. Further preclinical and in vivo studies are warranted to assess the pharmacokinetic properties, safety profiles, and ultimate clinical utility of these promising compounds.
References
Preclinical Toxicological Profile of Triazolo[4,3-b]pyridazine Derivatives: An In Vitro Cytotoxicity Comparison
A comprehensive preclinical toxicological assessment for Triazolo[4,3-b]pyridazine-6-carboxylic acid is not publicly available in the reviewed literature. However, several studies on related Triazolo[4,3-b]pyridazine derivatives provide valuable insights into the potential cytotoxic profile of this class of compounds. This guide compares the in vitro cytotoxicity of various Triazolo[4,3-b]pyridazine analogues, offering a preliminary toxicological perspective for researchers in drug development.
The available data, primarily from cancer research, focuses on the antiproliferative and cytotoxic effects of these compounds on various cancer cell lines. This information, while not a substitute for formal preclinical toxicology studies (including in vivo assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity), offers a baseline understanding of their potential for inducing cell death. One study on a different 1,2,4-triazole derivative indicated a high degree of safety in guinea pigs, suggesting that the broader class of triazole compounds may have favorable safety profiles.[1]
In Vitro Cytotoxicity of Triazolo[4,3-b]pyridazine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for several Triazolo[4,3-b]pyridazine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Compound 12e | 8-((4-((4-methyl-2-(pyridin-2-yl)thiazol-5-yl)carbamoyl)phenyl)oxy)-6-methyl | A549 (Lung Carcinoma) | 1.06 ± 0.16 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 1.23 ± 0.18 | [2] | ||
| HeLa (Cervical Adenocarcinoma) | 2.73 ± 0.33 | [2] | ||
| Compound 4g | 3-(4-methoxyphenyl)-6-((4-nitrophenyl)methylenehydrazinyl) | Mean of 60 cell lines (GI%) | 55.84% (Growth Inhibition) | [3][4] |
| Compound 4a | 3-phenyl-6-((phenyl)methylenehydrazinyl) | Mean of 60 cell lines (GI%) | 29.08% (Growth Inhibition) | [3][4] |
| Compound 6 | Not specified in abstract | Hep (Liver Carcinoma) | 9.2 µg/ml | [5] |
| Compound 5 | Not specified in abstract | Hep (Liver Carcinoma) | 20.76 µg/ml | [5] |
| Adriamycin | (Reference Compound) | Hep (Liver Carcinoma) | 1.2 µg/ml | [5] |
It is noteworthy that while some derivatives exhibit significant cytotoxicity against cancer cell lines, they have been reported to show low cytotoxicity against normal human hepatocytes (LO2 cells).[2] This suggests a potential for selective cytotoxicity, a desirable characteristic in anticancer drug development.
Experimental Protocols
The following are generalized experimental protocols for the in vitro cytotoxicity assays reported in the cited literature.
MTT Assay for Cell Viability
This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Triazolo[4,3-b]pyridazine derivatives) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
NCI-60 Human Tumor Cell Line Screen
This screening program by the National Cancer Institute (USA) evaluates the antiproliferative activity of compounds against 60 different human cancer cell lines representing various types of cancer.
-
Compound Submission: The synthesized Triazolo[4,3-b]pyridazine derivatives are submitted to the Developmental Therapeutics Program (DTP) of the NCI.
-
Single-Dose Screening: The compounds are initially tested at a single high concentration (typically 10 µM) against the 60 cell lines.
-
Data Analysis: The primary output is the percentage of growth inhibition (GI%) for each cell line. A positive GI% indicates growth inhibition, while a negative value suggests cell killing (cytotoxicity). The mean GI% across all cell lines provides a general measure of the compound's antiproliferative activity.[3][4]
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the preclinical assessment process and the biological context of these compounds, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).
Several Triazolo[4,3-b]pyridazine derivatives have been investigated as inhibitors of the c-Met signaling pathway, which is often deregulated in cancer.[3][4] Understanding this pathway is crucial as it can indicate the mechanism of action and potential on-target toxicities.
Caption: Simplified c-Met Signaling Pathway Inhibition.
References
- 1. medicine.dp.ua [medicine.dp.ua]
- 2. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ics-ir.org [ics-ir.org]
Safety Operating Guide
Navigating the Disposal ofTriazolo[4,3-B]pyridazine-6-carboxylic acid: A Guide for Laboratory Professionals
Navigating the Disposal of[1][2][3]Triazolo[4,3-B]pyridazine-6-carboxylic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
All waste disposal activities must be conducted in strict adherence to local, state, and federal regulations. Before proceeding, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety and Handling Precautions
Before handling[1][2][3]Triazolo[4,3-B]pyridazine-6-carboxylic acid, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be performed in a well-ventilated chemical fume hood.
Step-by-Step Disposal and Waste Management Plan
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid[1][2][3]Triazolo[4,3-B]pyridazine-6-carboxylic acid and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. Aqueous waste should be collected separately from organic solvent waste[4].
2. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the full chemical name: "[1][2][3]Triazolo[4,3-B]pyridazine-6-carboxylic acid", the concentration (if in solution), and the date of accumulation.
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials. Ensure containers are kept closed except when adding waste.
3. Neutralization of Acidic Waste (with EHS Approval): As a carboxylic acid, waste solutions of this compound will be acidic. Neutralization may be a preliminary step before disposal, but only if approved by your institution's EHS department .
Experimental Protocol: Neutralization of Acidic Waste
-
Objective: To neutralize acidic waste containing[1][2][3]Triazolo[4,3-B]pyridazine-6-carboxylic acid to a pH between 6.0 and 8.0 prior to collection.
-
Materials:
-
Waste solution of[1][2][3]Triazolo[4,3-B]pyridazine-6-carboxylic acid
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate, labeled hazardous waste container
-
Stir bar and stir plate
-
Beaker large enough to accommodate the reaction, including potential foaming
-
-
Procedure:
-
Work within a chemical fume hood and wear all necessary PPE.
-
Place the beaker with the acidic waste on a stir plate and add a stir bar.
-
Slowly and carefully add the neutralizing agent (sodium bicarbonate or 5% sodium hydroxide) while stirring. Be cautious of potential foaming, especially with sodium bicarbonate.
-
Continuously monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is stable between 6.0 and 8.0.
-
Once neutralized, transfer the solution to the designated hazardous waste container.
-
4. Final Disposal:
-
Surplus and non-recyclable solutions, as well as solid waste, should be offered to a licensed professional waste disposal company.
-
Never dispose of this compound down the sanitary sewer without prior neutralization and explicit approval from your EHS department.
5. Empty Container Disposal:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste[2].
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[2].
-
After appropriate rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Quantitative Data and Disposal Summary
Due to the lack of specific data for[1][2][3]Triazolo[4,3-B]pyridazine-6-carboxylic acid, quantitative disposal parameters are not available. The following table summarizes the recommended procedural steps.
| Parameter | Guideline |
| Waste Segregation | Separate solid and liquid waste. Do not mix with incompatible chemicals. |
| Labeling | Full chemical name, concentration, and date on all waste containers. |
| Storage | Designated satellite accumulation area, containers closed. |
| Neutralization pH | 6.0 - 8.0 (with EHS approval). |
| Disposal Method | Licensed hazardous waste disposal service. |
| Sewer Disposal | Prohibited without neutralization and EHS approval. |
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
